2'-Chloro-4'-fluoroacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZFLOGABTQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343387 | |
| Record name | 2'-Chloro-4'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-35-9 | |
| Record name | N-(2-Chloro-4-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-4'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Chloro-4'-fluoroacetanilide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2'-Chloro-4'-fluoroacetanilide
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated aromatic amide that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct reactivity and properties that are highly valued in various industrial and research settings. This compound is particularly instrumental as a building block in the development of pharmaceuticals and agrochemicals, where the presence of halogens can significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of the final active ingredients.[1][2]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications. The information is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 399-35-9 | [1][3] |
| Molecular Formula | C₈H₇ClFNO | [1][3] |
| Molecular Weight | 187.60 g/mol | [1][3] |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [3] |
| Appearance | White to gray or red powder/crystal | [1] |
| Melting Point | 117 - 120 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process starting from 4-fluoroaniline. This method is scalable and provides a high yield of the desired product.[4]
Causality of Experimental Design
The synthesis is designed for high efficiency and regioselectivity.
-
Step 1: Acetylation: 4-fluoroaniline is first protected as an acetanilide. This is crucial because the acetamido group is an ortho-, para-director and is less activating than the primary amine. This moderation prevents over-chlorination and directs the subsequent electrophilic substitution. Acetic anhydride is an ideal acetylating agent as it is highly reactive and the byproduct, acetic acid, is easily removed.
-
Step 2: Electrophilic Chlorination: The resulting 4-fluoroacetanilide undergoes regioselective chlorination. The acetamido group directs the incoming electrophile (Cl⁺) to the ortho position. Sulfuryl chloride (SO₂Cl₂) is often used as the chlorinating agent in a suitable solvent like chloroform. It is a convenient source of chlorine and the reaction is exothermic, often requiring reflux to go to completion.[4]
Experimental Protocol: Synthesis from 4-Fluoroaniline
This protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of 4-Fluoroacetanilide
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add 4-fluoroaniline (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled aniline while stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding ice-water. A precipitate of 4-fluoroacetanilide will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the dried 4-fluoroacetanilide (1.0 eq) from Step 1 in chloroform in a round-bottom flask.
-
Add sulfuryl chloride (1.1 eq) dropwise to the solution. The reaction is exothermic, so the addition should be controlled.
-
After addition, equip the flask with a condenser and reflux the mixture overnight. The progress of the reaction should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over ice-water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound as a crystalline solid.[4]
Visualization: Synthesis Workflow
Caption: Figure 1. Synthesis Workflow for this compound
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.
Data Presentation: Summary of Expected Spectral Data
| Technique | Feature | Expected Observation |
| IR (ATR) | N-H Stretch | ~3265 cm⁻¹ (Strong, sharp) |
| C=O Stretch (Amide I) | ~1670 cm⁻¹ (Strong) | |
| N-H Bend (Amide II) | ~1540 cm⁻¹ (Strong) | |
| Aromatic C=C Stretch | ~1590, 1480 cm⁻¹ (Medium) | |
| C-Cl Stretch | ~750-800 cm⁻¹ (Strong) | |
| ¹H NMR | -NH (Amide Proton) | Singlet, ~δ 8.0-9.5 ppm |
| (DMSO-d₆)[5] | Aromatic Protons | Multiplets in the aromatic region, ~δ 7.0-8.0 ppm |
| -CH₃ (Acetyl) | Singlet, ~δ 2.1 ppm | |
| ¹³C NMR | C=O (Amide Carbonyl) | ~δ 168-170 ppm |
| Aromatic Carbons | Multiple signals, ~δ 115-140 ppm | |
| -CH₃ (Acetyl) | ~δ 24 ppm | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 187 and 189 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |
| Key Fragment | m/z 145/147 (loss of ketene, C₂H₂O) |
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for confirming both the identity and purity of the synthesized compound.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC System Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS System Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak at a specific retention time, confirming the sample's volatility and purity. The mass spectrum of this peak should be analyzed for the molecular ion cluster (m/z 187/189) and characteristic fragmentation patterns to confirm the compound's identity.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable precursor in several fields, most notably in the synthesis of bioactive molecules.
Role in Pharmaceutical and Agrochemical Synthesis
This compound is a key building block for creating more complex molecules with desired biological activities.[1]
-
Pharmaceuticals: It is an intermediate in the synthesis of analgesics and anti-inflammatory agents.[1] The presence of both chlorine and fluorine is a common motif in modern drug design. Fluorine can enhance metabolic stability and binding affinity, while chlorine provides a site for further chemical modification or can contribute to the overall lipophilicity and electronic properties of the molecule.[2][7]
-
Agrochemicals: The compound is used in the formulation of selective herbicides and pesticides.[1] The specific halogenation pattern can lead to compounds with high efficacy against target weeds or pests while maintaining safety for the desired crops.
Visualization: Role as a Synthetic Building Block
Caption: Figure 2. Role of this compound in Synthesis
Safety and Toxicological Profile
Understanding the hazards associated with this compound is critical for its safe handling in a laboratory or industrial setting. The following information is based on aggregated GHS data.[3][8]
| Hazard Information | Details |
| GHS Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][8]H319: Causes serious eye irritation.[3][8]H335: May cause respiratory irritation.[3][8] |
| Precautionary Statements | P261: Avoid breathing dust.[3][8]P280: Wear protective gloves/eye protection/face protection.[3][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |
| First Aid Measures | Inhalation: Remove person to fresh air.[8]Skin Contact: Wash off immediately with soap and plenty of water.[8]Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]Ingestion: Do NOT induce vomiting. Seek medical advice.[9] |
It is imperative to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its well-defined physicochemical properties and versatile reactivity. Its synthesis is straightforward and high-yielding, and its structure can be unambiguously confirmed through standard spectroscopic methods. The strategic placement of chloro and fluoro substituents makes it an indispensable building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
2'-Chloro-4'-fluoroacetanilide CAS number 399-35-9
An In-depth Technical Guide to 2'-Chloro-4'-fluoroacetanilide (CAS 399-35-9)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 399-35-9, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its physicochemical properties, outlines validated synthetic and analytical protocols, and explores its applications as a strategic building block. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this versatile compound.
Introduction and Core Compound Profile
This compound, with the IUPAC name N-(2-chloro-4-fluorophenyl)acetamide, is a halogenated aromatic amide.[1] Its molecular structure, featuring both chlorine and fluorine atoms on the phenyl ring, imparts unique reactivity and makes it a valuable precursor in organic synthesis.[2] The strategic placement of these halogens influences the electronic properties of the molecule, providing regiochemical control in subsequent reactions. This compound is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules, including analgesics, anti-inflammatory agents, and herbicides.[2]
Chemical Structure Diagram
Caption: Chemical structure of N-(2-chloro-4-fluorophenyl)acetamide.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties is critical for handling, reaction design, and purification.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 399-35-9 | [1][2] |
| Molecular Formula | C₈H₇ClFNO | [1][2][3] |
| Molecular Weight | 187.60 g/mol | [1][2] |
| Appearance | White to gray powder/crystal | [2] |
| Melting Point | 117 - 120 °C | [2][4] |
| Purity | ≥ 98% (GC) | [2] |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [1] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the amide proton, and the methyl protons. Data is available from sources such as PubChem, originating from Tokyo Kasei Kogyo Company, Ltd.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorptions for the chloro-substituted acetanilide structure include N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The presence of both chlorine and fluorine substituents will influence the fingerprint region. For the related compound 2'-Chloroacetanilide, the N-H stretch appears around 3260 cm⁻¹, the Amide I band near 1670 cm⁻¹, and the Amide II band near 1530 cm⁻¹.[5] These values serve as a reliable reference point for interpreting the spectrum of the title compound.
-
Mass Spectrometry (GC-MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. The NIST Mass Spectrometry Data Center lists data for this compound, confirming its molecular ion peak.[1]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through well-established organic reactions. The choice of pathway often depends on the availability and cost of starting materials.
Primary Synthetic Pathway: Acylation of 2-Chloro-4-fluoroaniline
The most direct and commonly employed method is the N-acetylation of 2-chloro-4-fluoroaniline (CAS 2106-02-7). This reaction is efficient and generally proceeds with high yield.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of halogenated acetanilides.[6]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and addition funnel, dissolve 2-chloro-4-fluoroaniline (1.0 mol) in a suitable solvent such as chloroform (approx. 1 L).
-
Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 mol) dropwise to the stirred solution. The addition rate should be controlled to manage the exothermic nature of the reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux overnight to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it over ice water. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any unreacted starting materials and byproducts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol-water mixture. The expected melting point of the purified product is 115-116°C.[6]
Causality Insight: The use of an excess of acetic anhydride is common to drive the reaction to completion. Refluxing provides the necessary activation energy for the reaction. The aqueous workup is essential to remove water-soluble impurities and precipitate the organic product.
Applications in Research and Development
The utility of this compound stems from its identity as a versatile chemical intermediate.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for various therapeutic classes, including analgesics and anti-inflammatory drugs. The halogen substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[7]
-
Agrochemicals: In the agricultural sector, this compound is used in the formulation of modern herbicides and pesticides.[2] The specific halogenation pattern is often key to the biological activity and selectivity of the resulting agrochemical. For example, related N-(substituted phenyl)-2-chloroacetamides are important intermediates in herbicide synthesis.[8]
-
Material Science: The compound is also employed in the synthesis of specialty polymers and coatings, where its structure can enhance properties like durability and resistance to environmental factors.[2]
Safety, Handling, and Toxicology
Adherence to safety protocols is paramount when handling this compound.
Table 2: GHS Hazard Identification
| Hazard Class | Classification | Precautionary Statements | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [1][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [1][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | [1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]
-
Ventilation: Use only outdoors or in a well-ventilated area. Ensure emergency eye wash fountains and safety showers are available.[10]
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed when not in use.[2][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
Toxicological Profile: The product is classified as causing skin and serious eye irritation and may cause respiratory irritation.[1][10] It is not classified as a carcinogen or for reproductive toxicity based on available data.[10] In case of fire, hazardous decomposition products may include nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[10][11]
Conclusion
This compound (CAS 399-35-9) is a high-value chemical intermediate with a well-defined profile. Its utility in the synthesis of pharmaceuticals and agrochemicals is firmly established, driven by the specific reactivity conferred by its halogenated structure. This guide has provided a technical foundation covering its properties, synthesis, analysis, and safe handling, equipping researchers and developers with the necessary knowledge to effectively utilize this compound in their work.
References
- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 399-35-9・this compound・329-28461・327-28462[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2'-Chloro-4'-fluoroacetanilide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4'-fluoroacetanilide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its molecular structure, featuring a substituted acetanilide core with both chloro and fluoro moieties, makes it a versatile and valuable synthetic intermediate. The specific placement of these halogens influences the molecule's reactivity and physicochemical properties, allowing for its strategic incorporation into more complex and biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust and validated synthesis protocol, in-depth analytical characterization, and its pivotal role in the development of pharmaceuticals and herbicides.
Core Properties and Molecular Structure
Understanding the fundamental physicochemical properties of this compound is the first step in its effective application. These properties dictate its behavior in chemical reactions, its solubility, and its stability.
Molecular Identity:
-
IUPAC Name: N-(2-chloro-4-fluorophenyl)acetamide[1]
-
Chemical Formula: C₈H₇ClFNO[1]
-
CAS Number: 399-35-9[1]
-
Molecular Weight: 187.60 g/mol [1]
Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Weight | 187.60 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 117 - 120 °C | |
| Purity | >98.0% (GC) |
The structure consists of an acetamide group (-NHCOCH₃) attached to a 2-chloro-4-fluorophenyl ring. The ortho-chloro substituent and the para-fluoro substituent create a unique electronic and steric environment that is key to its utility in synthesis.
Synthesis of this compound
The most common and reliable method for synthesizing this compound is through the N-acetylation of 2-chloro-4-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Logical Workflow for Synthesis and Verification
The following diagram illustrates the logical flow from starting materials to a fully validated final product, emphasizing the self-validating nature of the protocol.
Caption: Logical workflow for the synthesis and validation of this compound.
Detailed Experimental Protocol: N-Acetylation
This protocol describes the synthesis starting from 2-chloro-4-fluoroaniline and using acetic anhydride as the acetylating agent.
Reagents & Equipment:
-
2-chloro-4-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-chloro-4-fluoroaniline in 30 mL of glacial acetic acid. The acetic acid serves as a solvent that readily dissolves the aniline derivative and is compatible with the acetylating agent.
-
Acetylation: While stirring the solution at room temperature, slowly add 8.5 mL of acetic anhydride dropwise. The reaction is exothermic; a slow addition rate helps to control the temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approximately 118 °C) for 30 minutes to ensure the reaction goes to completion.
-
Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring. This step quenches any unreacted acetic anhydride and causes the less water-soluble product, this compound, to precipitate out of the aqueous solution.
-
Isolation of Crude Product: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.[2] Wash the solid cake with two portions of 50 mL cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification Protocol: Recrystallization
Recrystallization is a critical step to achieve high purity, which is essential for subsequent applications, especially in drug synthesis.[3] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold one, leaving impurities behind in the solution (mother liquor).[3]
Step-by-Step Procedure:
-
Solvent Selection: An ethanol/water mixture is an effective solvent system for this compound.
-
Dissolution: Place the dried crude product into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hotplate until the solid dissolves completely.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.[3]
-
Final Drying: Dry the purified crystals under vacuum to obtain the final product. A sharp melting point close to the literature value (117-120 °C) is a strong indicator of high purity.[5]
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. Each method provides a piece of the structural puzzle, and together, they offer definitive validation of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the conversion of the primary amine in the starting material to the amide in the product.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3260 | N-H Stretch | Amide N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1530 | N-H Bend (Amide II) | Amide N-H |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1245 | C-F Stretch | Aryl-Fluorine |
| ~750 | C-Cl Stretch | Aryl-Chlorine |
Data sourced from[6]
Interpretation: The disappearance of the characteristic primary amine (NH₂) stretches of the starting material (2-chloro-4-fluoroaniline) and the appearance of the strong amide C=O stretch around 1670 cm⁻¹ and the N-H stretch around 3260 cm⁻¹ are clear evidence of a successful acetylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the number and connectivity of protons in the molecule.
-
~2.2 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (CH₃) of the acetyl moiety. Its integration value of 3H confirms its identity.
-
~7.1-7.5 ppm (multiplet, 3H): These signals arise from the three protons on the aromatic ring. The complex splitting pattern is due to coupling between the aromatic protons and with the fluorine atom.
-
~8.0 ppm (broad singlet, 1H): This downfield signal is characteristic of the amide proton (N-H). Its broadness is due to quadrupole relaxation and potential hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.
-
~24 ppm: Carbon of the methyl group (CH₃).
-
~115-135 ppm: Six distinct signals corresponding to the carbons of the phenyl ring. The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F), appearing as a doublet.
-
~169 ppm: The downfield signal corresponds to the carbonyl carbon (C=O) of the amide group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187. The presence of a chlorine atom will result in a characteristic [M+2]⁺ peak at m/z 189 with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Applications in Industry and Research
This compound is not an end-product itself but rather a crucial building block. Its utility stems from the ability to further modify its structure to create high-value molecules.
Agrochemicals: Synthesis of Flufenacet
A primary industrial application of this compound is in the synthesis of the herbicide Flufenacet.[7] Flufenacet is an oxyacetanilide herbicide used for pre-emergence control of grass weeds in crops.[7] The synthesis involves the N-alkylation of this compound followed by further transformations. The core structure provided by the acetanilide is essential for its herbicidal activity.
Caption: Simplified pathway to the herbicide Flufenacet, highlighting key intermediates.
Pharmaceuticals: A Precursor for Bioactive Molecules
The substituted aniline scaffold is prevalent in many pharmacologically active compounds. This compound serves as a precursor for various research and development efforts. For example, derivatives of fluoro-acetanilides are explored for their potential as:
-
Anti-inflammatory Agents: The core structure is related to other non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it shares structural motifs with the anti-inflammatory drug Tarenflurbil, an enantiomer of flurbiprofen.[8][9] While not a direct precursor in the common synthesis, its structure makes it a valuable starting point for developing novel analogues.
-
Antiviral Agents: Recent research has demonstrated that compounds containing a chlorofluoroacetamide (CFA) warhead can act as covalent inhibitors of viral proteases, such as the 3CL protease of SARS-CoV-2. This highlights the potential for molecules derived from this compound in the development of new antiviral therapies.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound, with a molecular weight of 187.60 g/mol , is more than just a chemical compound; it is a key enabler in the synthesis of complex molecules with significant biological activity. Its well-defined synthesis and purification protocols, combined with a clear set of analytical characterization techniques, provide a robust and validated pathway for its production. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's properties and reactivity is fundamental to leveraging its full potential in creating next-generation products.
References
- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Flufenacet - Wikipedia [en.wikipedia.org]
- 8. Tarenflurbil | C15H13FO2 | CID 92337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Melting Point of 2'-Chloro-4'-fluoroacetanilide
This guide provides a comprehensive technical overview of the melting point of 2'-Chloro-4'-fluoroacetanilide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles, experimental best practices, and critical factors influencing the accurate determination of this fundamental physicochemical property.
Introduction to this compound: A Molecule of Significance
This compound (CAS No. 399-35-9) is a substituted acetanilide derivative with a molecular formula of C₈H₇ClFNO.[1][2] Its strategic placement of chloro and fluoro groups on the phenyl ring makes it a valuable building block in the synthesis of a variety of bioactive molecules.[1] An accurate melting point is a critical quality attribute, serving as a primary indicator of purity and a crucial parameter for process control in synthetic chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 399-35-9 | |
| Molecular Formula | C₈H₇ClFNO | [2] |
| Molecular Weight | 187.60 g/mol | [3] |
| Appearance | White to gray or red powder/crystal | |
| Melting Point | 115-120 °C | [1][4] |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [2][3] |
Spectroscopic data, such as NMR and IR, are vital for confirming the chemical structure of this compound. This data should be acquired and analyzed to ensure the identity of the material before proceeding with physical characterization.
The Science Behind the Melting Point: A Deeper Look
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change is dictated by the strength of the intermolecular forces within the crystal lattice. For this compound, these forces are a composite of:
-
Hydrogen Bonding: The amide (-NH-C=O) group is a potent site for hydrogen bonding, where the hydrogen on the nitrogen atom can form a strong intermolecular bond with the carbonyl oxygen of a neighboring molecule. This is a primary contributor to the relatively high melting point of acetanilides.[5]
-
Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms, along with the carbonyl group, create permanent dipoles within the molecule. The alignment of these dipoles in the crystal lattice results in significant attractive forces.
-
Van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall lattice energy.
The specific arrangement of these functional groups and the overall molecular symmetry influence how efficiently the molecules can pack in the crystal lattice, which in turn affects the melting point.
Accurate Melting Point Determination: A Validated Protocol
The following protocol is a self-validating system designed to yield accurate and reproducible melting point data for this compound, in line with pharmacopeial standards.[1][6][7]
Apparatus and Materials
-
Calibrated melting point apparatus (digital or oil bath)
-
Melting point capillaries (0.8-1.2 mm internal diameter)[1][7]
-
This compound sample (finely powdered and completely dry)
-
Melting point standards for calibration (e.g., caffeine, vanillin)
-
Mortar and pestle
-
Spatula
Instrument Calibration
Prior to any measurement, the accuracy of the melting point apparatus must be verified using certified reference standards. This ensures the trustworthiness of the experimental data. The calibration should be performed at regular intervals and should bracket the expected melting point of the sample.[8]
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
Grind a small amount of the sample into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a melting point capillary into the powdered sample.
-
Invert the capillary and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.[1]
-
-
Melting Point Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set the initial temperature to approximately 10-15°C below the expected melting point of 115-120°C.
-
Use a rapid heating rate (e.g., 5-10°C/minute) to approach the expected melting range.
-
Once the temperature is within 15°C of the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1]
-
Record the temperature at which the first droplet of liquid is observed (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).
-
The melting range is reported as T1 - T2.
-
-
Data Interpretation:
-
A pure sample of this compound should exhibit a sharp melting range of 1-2°C.
-
A broad melting range (greater than 2°C) is indicative of impurities.
-
Caption: Experimental workflow for accurate melting point determination.
Factors Influencing the Melting Point of this compound
Several factors can lead to deviations from the expected melting point, and understanding these is crucial for accurate analysis.
The Principle of Melting Point Depression
The presence of soluble impurities disrupts the uniform crystal lattice of this compound. This disruption weakens the intermolecular forces, requiring less energy to break the lattice, which results in a lower and broader melting range. This phenomenon is a cornerstone of purity assessment in organic chemistry.
Potential Impurities from Synthesis
The common synthesis of this compound often involves the acylation of 2-chloro-4-fluoroaniline or the chlorination of 4-fluoroacetanilide. Potential impurities could include:
-
Unreacted Starting Materials: Residual 2-chloro-4-fluoroaniline or 4-fluoroacetanilide.
-
By-products: Di-chlorinated or other isomeric acetanilides.
-
Solvents: Trapped solvent molecules from the reaction or recrystallization process.
The presence of any of these impurities will likely lead to a depressed and broadened melting range.
Polymorphism
Polymorphs are different crystalline forms of the same compound. These different forms can have distinct crystal lattice arrangements, leading to different melting points. While not extensively reported for this compound, the possibility of polymorphism should be considered if unexpected melting behavior is observed, especially in a pharmaceutical development context.
Experimental Parameters
-
Heating Rate: A heating rate that is too fast will not allow for thermal equilibrium between the sample and the thermometer, leading to an artificially high and broad melting range.
-
Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in an inaccurate measurement.
Caption: Key factors influencing the melting point measurement.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad Melting Range (>2°C) | Impure sample; heating rate too fast. | Recrystallize the sample; repeat measurement with a slower heating rate (1-2°C/min). |
| Melting Point Lower than Expected | Presence of soluble impurities. | Purify the sample and re-measure. |
| Inconsistent Results | Poor sample packing; non-calibrated instrument. | Ensure consistent and dense sample packing; calibrate the apparatus with certified standards. |
| Sample Sublimes | The compound may have a high vapor pressure near its melting point. | Use a sealed capillary tube for the measurement. |
Conclusion
The melting point of this compound is a critical parameter that provides valuable insights into its purity and identity. By understanding the underlying scientific principles and adhering to a rigorously validated experimental protocol, researchers can ensure the generation of accurate and reliable data. This, in turn, supports the development of robust and reproducible synthetic processes for the advanced intermediates and active pharmaceutical ingredients that rely on this important building block.
References
- 1. thinksrs.com [thinksrs.com]
- 2. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. scribd.com [scribd.com]
- 7. uspbpep.com [uspbpep.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
A Technical Guide to N-(2-chloro-4-fluorophenyl)acetamide for Advanced Research Applications
Introduction and Strategic Importance
N-(2-chloro-4-fluorophenyl)acetamide is a halogenated aromatic amide that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for creating bioactive compounds.[1] The presence of chlorine and fluorine substituents on the phenyl ring provides unique electronic properties and metabolic stability, enhancing the reactivity and selectivity for developing molecules with improved efficacy and potentially reduced toxicity.[1] This guide provides an in-depth overview of its chemical identity, a robust synthesis protocol, key applications, and essential safety protocols for researchers and drug development professionals.
Chemical Identification and Nomenclature
Clarity in nomenclature is critical for scientific communication and procurement. While commonly referred to by its semi-systematic name, 2'-Chloro-4'-fluoroacetanilide, the universally accepted designation according to the International Union of Pure and Applied Chemistry (IUPAC) is N-(2-chloro-4-fluorophenyl)acetamide .[2][3]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [2][3] |
| CAS Number | 399-35-9 | [1][2][3] |
| Molecular Formula | C₈H₇ClFNO | [1][2][3] |
| Molecular Weight | 187.60 g/mol | [1][2][3] |
| PubChem CID | 589419 | [1][2][3] |
| InChI Key | ZULZFLOGABTQFR-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)F)Cl |[2] |
Physicochemical Properties
The physical characteristics of a compound are fundamental to its handling, storage, and application in experimental design.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to gray or red crystalline powder | [1][4] |
| Melting Point | 116 - 120 °C | [1][2] |
| Purity | Typically ≥98% (by GC) |[1][4] |
Synthesis Protocol: N-Acetylation of 2-Chloro-4-fluoroaniline
The synthesis of N-(2-chloro-4-fluorophenyl)acetamide is most commonly achieved via the N-acetylation of 2-chloro-4-fluoroaniline. This is a classic nucleophilic acyl substitution reaction, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent.
Rationale for Experimental Choices
-
Reactants : 2-chloro-4-fluoroaniline is the primary amine precursor. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed during workup. Acetyl chloride is an alternative but generates hydrochloric acid, which requires a stoichiometric amount of base to neutralize.
-
Base Catalyst : A tertiary amine base, such as triethylamine or pyridine, is used to catalyze the reaction and to scavenge the acid byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Solvent : A polar aprotic solvent like dichloromethane (DCM) or ethyl acetate is ideal. It effectively dissolves the reactants without participating in the reaction and is volatile enough for easy removal post-reaction.
-
Workup : The aqueous workup is designed to remove the base catalyst, unreacted acetic anhydride (by hydrolysis), and the resulting acetic acid/salt. The final product, being largely nonpolar, remains in the organic phase.
-
Purification : Recrystallization is a highly effective method for purifying the solid product, typically using a solvent system like ethanol/water, which solubilizes the compound when hot but allows it to crystallize out upon cooling, leaving impurities behind.
Detailed Experimental Protocol
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-4-fluoroaniline (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 5-10 mL per gram of aniline).
-
Base Addition : Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0-5 °C.
-
Acetylation : Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1M hydrochloric acid (HCl) to neutralize the excess triethylamine.
-
Extraction : Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acetic acid, followed by a brine wash to remove residual water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure N-(2-chloro-4-fluorophenyl)acetamide as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide.
Key Applications in Research and Development
The utility of N-(2-chloro-4-fluorophenyl)acetamide is demonstrated across multiple scientific disciplines.
-
Pharmaceutical Development : It is a crucial building block in the synthesis of analgesics and anti-inflammatory agents.[1] The specific arrangement of halogen atoms can influence binding affinities to biological targets and alter pharmacokinetic properties.
-
Agricultural Chemicals : In agrochemistry, this compound is used to formulate advanced herbicides and pesticides.[1] The halogen substituents are key to the molecule's herbicidal activity and environmental degradation profile.
-
Material Science : It finds applications in the production of specialty polymers and high-performance coatings, where its incorporation can enhance thermal stability and resistance to environmental degradation.[1]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System with the following hazards:
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H315 : Causes skin irritation.[3][5] H319 : Causes serious eye irritation.[3][5] H335 : May cause respiratory irritation.[3][5] |
Recommended Handling Procedures
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a lab coat.[5][6] Dispose of contaminated gloves properly after use.[6]
-
Hygiene : Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[7]
Storage and Stability
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]
-
Incompatibilities : Keep away from strong oxidizing agents, strong bases, and acids.[5][7] The compound is stable under recommended storage conditions.[5]
Spectral Data for Characterization
For structural verification and purity assessment, researchers can refer to established spectral data. Comprehensive datasets, including ¹H NMR, Infrared (IR), and Mass Spectrometry (MS), are available for N-(2-chloro-4-fluorophenyl)acetamide in public databases like PubChem.[3] These spectra provide the necessary fingerprints for confirming the identity of the synthesized compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of 2'-Chloro-4'-fluoroacetanilide
This in-depth technical guide provides a comprehensive overview of the solubility of 2'-Chloro-4'-fluoroacetanilide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation to facilitate laboratory work and process optimization.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [1] |
| CAS Number | 399-35-9 | [1][2] |
| Molecular Formula | C₈H₇ClFNO | [1][3][4] |
| Molecular Weight | 187.60 g/mol | [1][2] |
| Melting Point | 117 - 120 °C | [3] |
| Appearance | White to gray to red powder to crystal | [2][3] |
| Purity | >98.0% (GC) | [2] |
Theoretical Principles Governing Solubility
The dissolution of a crystalline solid like this compound in a liquid solvent is a complex thermodynamic process. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility based on the similarity of intermolecular forces between the solute and the solvent.
The key intermolecular forces influencing the solubility of this compound are:
-
Hydrogen Bonding: The amide group (-NH-C=O) can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds create significant dipole moments within the molecule.
-
Van der Waals Forces: These non-specific attractive forces are present between all molecules.
Due to its capacity for hydrogen bonding and its polar nature, this compound is expected to be more soluble in polar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[5][6]. A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and a smaller Ra indicates a higher likelihood of dissolution[5][7].
Thermodynamic Models for Solubility Prediction
For more rigorous predictions, especially in the pharmaceutical industry, thermodynamic models such as the modified Apelblat model, Wilson model, NRTL (Non-Random Two-Liquid), and UNIQUAC (Universal Quasi-Chemical) are employed.[8] These models can correlate experimental solubility data with temperature and can be used to predict solubility in different solvent systems.[8][9] More advanced methods like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can even predict temperature-dependent solubility with reasonable accuracy, sometimes without the need for prior experimental data.[8][10]
Experimental Determination of Solubility
Accurate, experimentally determined solubility data is crucial for process development and formulation. The following are two common and reliable methods for determining the solubility of this compound.
Protocol 1: Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution and then quantifying the amount of dissolved solute by evaporating the solvent.[11]
Step-by-Step Methodology:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).
-
Agitate the mixture at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential to confirm saturation.[11]
-
-
Sample Withdrawal:
-
Cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature.
-
-
Solvent Evaporation:
-
Transfer the aliquot to a pre-weighed, dry container.
-
Evaporate the solvent using a suitable method (e.g., a rotary evaporator for volatile solvents or a vacuum oven for less volatile ones) at a temperature below the melting point of the solute.
-
-
Quantification:
-
Dry the container with the solid residue to a constant weight.
-
The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Caption: Gravimetric Method Workflow for Solubility Determination.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is particularly useful for compounds that are difficult to analyze gravimetrically or when higher precision is required. This method involves creating a calibration curve to relate HPLC peak area to concentration.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known high concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.
-
-
Calibration Curve Generation:
-
Inject a fixed volume (e.g., 10 µL) of each standard solution into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a UV detector set to an appropriate wavelength (e.g., 254 nm).[12]
-
Record the peak area for each standard.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a sample of the clear supernatant and filter it through a 0.45 µm syringe filter.[12]
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system under the same conditions used for the standards and record the peak area.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample from its peak area.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the saturated solution.
-
References
- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound(399-35-9) IR2 spectrum [chemicalbook.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. kinampark.com [kinampark.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
2'-Chloro-4'-fluoroacetanilide safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 2'-Chloro-4'-fluoroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with this compound, designed for professionals in research and drug development. It moves beyond standard safety data sheet information to offer insights into potential toxicological mechanisms and best practices for risk mitigation in a laboratory setting.
This compound is a halogenated aromatic compound. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | PubChem[1] |
| Synonyms | This compound, N-(2-Chloro-4-fluorophenyl)acetamide | Synquest Labs[2] |
| CAS Number | 399-35-9 | Synquest Labs[2] |
| Molecular Formula | C₈H₇ClFNO | Synquest Labs[2] |
| Molecular Weight | 187.60 g/mol | PubChem[1] |
| Appearance | White to gray to red powder or crystal | Chem-Impex[3] |
| Melting Point | 117 - 120 °C | Chem-Impex[3] |
| Stability | Stable under normal handling and storage conditions | Synquest Labs[2] |
GHS Classification and Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Respiratory tract) |
Signal Word: Warning
Pictograms:
The primary hazards of this compound are irritant effects on the skin, eyes, and respiratory system.[1][2]
Toxicological Assessment: Beyond the Data Sheet
While the available safety data sheets indicate that this compound is not classified for acute oral, dermal, or inhalation toxicity, this often signifies a lack of data rather than a confirmed absence of toxicity.[2] For a comprehensive risk assessment, it is crucial to consider the toxicology of structurally related compounds.
Insights from Analogous Compounds
The metabolism of related anilide compounds can offer clues to the potential biotransformation of this compound. For instance, a study on 4-fluoroacetanilide in rats revealed that it can be metabolized to 4-acetamidophenol (paracetamol) and its conjugates.[4] This suggests that the acetanilide moiety of this compound could undergo similar metabolic transformations.
Furthermore, research on monochloroacetanilides has demonstrated that the position of the chlorine atom on the aniline ring influences the compound's nephrotoxic and hepatotoxic potential.[5] This highlights the importance of the specific substitution pattern of this compound in determining its overall toxicological profile.
Potential Metabolic Pathways and Toxic Mechanisms
Based on the metabolism of similar compounds, a hypothetical metabolic pathway for this compound could involve N-deacetylation and subsequent oxidation or conjugation. The presence of both chlorine and fluorine atoms may influence the rate and regioselectivity of these metabolic reactions.
The following diagram illustrates a potential risk assessment workflow when handling compounds with limited toxicological data, such as this compound.
Caption: A workflow for assessing the risks of compounds with limited toxicological data.
Safe Handling and Risk Mitigation Strategies
Given the known irritant properties and the potential for uncharacterized systemic toxicity, a cautious approach to handling this compound is warranted.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Containment: For procedures that may generate dust, use of a glove box or other containment solutions is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential for preventing exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed. | Minimizes the risk of skin contact. |
| Respiratory Protection | An appropriate respirator should be used if engineering controls are insufficient or during spill cleanup. | Prevents respiratory tract irritation from dust or aerosols. |
Handling and Storage Procedures
-
Handling: Avoid creating dust. Use appropriate tools for handling solids. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
Emergency Procedures
Prompt and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Accidental Release Measures
In the event of a spill, follow a clear and systematic procedure.
Caption: A stepwise procedure for responding to a spill of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be treated as hazardous.
Conclusion
While this compound has a defined GHS classification for its irritant properties, a comprehensive toxicological profile is not yet available. Professionals in research and drug development should therefore handle this compound with a high degree of caution, employing robust engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. By considering the toxicology of structurally related compounds, a more nuanced and protective risk assessment can be achieved, ensuring a safer laboratory environment.
References
- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal and hepatic toxicity of monochloroacetanilides in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the GHS Classification of N-(2-chloro-4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Accurate Hazard Communication
In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of the materials in use is paramount to ensuring laboratory safety and regulatory compliance. N-(2-chloro-4-fluorophenyl)acetamide, a halogenated acetamide derivative, is a compound of interest in various research and development applications. As with any chemical entity, a precise and comprehensive assessment of its potential hazards is a critical prerequisite to its safe handling, use, and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for this hazard communication. This guide offers an in-depth technical exploration of the GHS classification for N-(2-chloro-4-fluorophenyl)acetamide, delving into the scientific rationale and experimental underpinnings of its hazard designations.
GHS Classification Summary for N-(2-chloro-4-fluorophenyl)acetamide
N-(2-chloro-4-fluorophenyl)acetamide (CAS No. 399-35-9) is classified under the GHS framework based on its potential to cause skin and eye irritation, with some evidence also suggesting the possibility of respiratory irritation. The official GHS classification is a critical component of the substance's Safety Data Sheet (SDS) and is essential for establishing appropriate risk management measures.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Note: The classification for respiratory irritation (STOT SE 3) is based on aggregated data and may not be consistently reported by all suppliers.
The Scientific Foundation of GHS Classification: In Vitro Methodologies
The GHS classifications for skin and eye irritation are increasingly determined through validated in vitro (non-animal) testing methods. These advanced methodologies provide a mechanistic understanding of a substance's potential to cause dermal and ocular damage, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. The internationally recognized OECD Test Guidelines provide the framework for these studies, ensuring data quality and mutual acceptance across different regulatory bodies.
Skin Irritation: Unveiling the Mechanism with Reconstructed Human Epidermis (RhE)
The classification of N-(2-chloro-4-fluorophenyl)acetamide as a skin irritant is determined using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[1][2][3] This test method is a cornerstone of modern toxicological assessment, offering a reliable and ethically sound alternative to traditional animal testing.[4]
The Causality Behind the Experimental Choice: The premise of the RhE test is that skin irritation is a result of chemical-induced cytotoxicity in the epidermal keratinocytes.[4] By mimicking the structure and function of the human epidermis, the RhE model provides a biologically relevant system to assess this key initiating event in the irritation cascade.
A Self-Validating System: The OECD 439 guideline outlines a rigorous and standardized protocol that ensures the reliability and reproducibility of the results. The test system's validity is confirmed through the use of positive and negative controls in each run, ensuring the tissue is responsive and the assay is performing as expected. A substance is classified as a skin irritant (Category 2) if it causes a decrease in cell viability below a 50% threshold compared to the negative control.[4][5]
Experimental Workflow for OECD Test Guideline 439
Caption: Workflow for OECD TG 439 Skin Irritation Testing.
Serious Eye Irritation: Assessing Corneal Damage with Reconstructed Human Cornea-like Epithelium (RhCE)
The determination that N-(2-chloro-4-fluorophenyl)acetamide causes serious eye irritation is based on the OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage .[6] This method provides a powerful tool for assessing the potential of a substance to cause reversible or irreversible damage to the cornea.[7]
The Causality Behind the Experimental Choice: Similar to the skin irritation test, the RhCE method is based on the principle that eye irritation is initiated by chemical-induced damage to the corneal epithelial cells. The three-dimensional RhCE model closely mimics the histology and physiology of the human corneal epithelium, providing a relevant platform to measure cytotoxicity.[7]
A Self-Validating System: The OECD 492 guideline details a standardized procedure with stringent acceptance criteria for the controls, ensuring the validity of each test run. A substance is considered an irritant if the mean tissue viability is reduced to ≤ 60% of the negative control after exposure.[6] Further testing may be required to differentiate between Category 1 (serious eye damage) and Category 2 (eye irritation).
Experimental Workflow for OECD Test Guideline 492
Caption: Workflow for OECD TG 492 Eye Irritation Testing.
Physicochemical Properties and Their Influence on Hazard Potential
The physicochemical properties of a substance can provide valuable insights into its potential hazards. For N-(2-chloro-4-fluorophenyl)acetamide, the following properties are noteworthy:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | [8] |
| Molecular Weight | 187.60 g/mol | [8] |
| Physical State | Solid | [8] |
| Melting Point | 116-118 °C | [9] |
The solid nature of this compound at room temperature is a key consideration for handling, as it may pose an inhalation hazard if it is in a fine powder form, which aligns with the potential for respiratory irritation.
Precautionary Statements and Safe Handling
The GHS classification of N-(2-chloro-4-fluorophenyl)acetamide necessitates the implementation of specific precautionary measures to ensure the safety of laboratory personnel. The following precautionary statements are derived from its hazard profile:
Prevention:
-
P264: Wash hands and any exposed skin thoroughly after handling.[8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P271: Use only outdoors or in a well-ventilated area.[8]
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[8]
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8]
-
P405: Store locked up.[8]
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Conclusion: A Commitment to Safety Through Scientific Understanding
The GHS classification of N-(2-chloro-4-fluorophenyl)acetamide as a skin and eye irritant is grounded in robust, scientifically validated in vitro methodologies. Understanding the principles behind these tests, such as the use of reconstructed human tissues to assess cytotoxicity, empowers researchers and drug development professionals to appreciate the mechanistic basis of the assigned hazards. By adhering to the prescribed precautionary measures, the risks associated with handling this compound can be effectively mitigated, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. thepsci.eu [thepsci.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. senzagen.com [senzagen.com]
- 5. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 6. dermatest.com [dermatest.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. CON4EI: EpiOcular™ Eye Irritation Test (EpiOcular™ EIT) for hazard identification and labelling of eye irritating chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Yield, Two-Step Synthesis of 2'-Chloro-4'-fluoroacetanilide from 4-fluoroaniline
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2'-Chloro-4'-fluoroacetanilide, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is a robust two-step process commencing with the protection of 4-fluoroaniline via acetylation, followed by a regioselective electrophilic chlorination. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical characterization methods. The described methodology is scalable and consistently delivers high yields of the target compound, making it suitable for both academic research and industrial drug development applications.
Introduction and Scientific Rationale
Halogenated anilides and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules. This compound serves as a key building block for more complex chemical entities where the specific substitution pattern is critical for biological activity.
The direct chlorination of 4-fluoroaniline is often problematic, leading to multiple products and potential oxidation due to the strong activating nature of the primary amino group. The synthetic strategy outlined herein circumvents these issues by first converting the highly reactive amino group into an acetamido group. This transformation serves two critical functions:
-
Moderation of Reactivity: The acetyl group withdraws electron density from the nitrogen atom, reducing the activating effect on the aromatic ring and preventing over-halogenation and side reactions.
-
Regiocontrol: The acetamido group is a potent ortho, para-director in electrophilic aromatic substitution.[2] Since the para position is already occupied by the fluorine atom, the incoming electrophile is directed primarily to the ortho position, ensuring the desired 2'-chloro substitution pattern.
This guide provides a detailed protocol based on established literature procedures, offering researchers a reliable method for producing this important intermediate with high purity and yield.[3]
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
Step 1: Acetylation of 4-Fluoroaniline

Step 2: Chlorination of 4'-Fluoroacetanilide

Part I: Synthesis of 4'-Fluoroacetanilide (Intermediate)
This initial step protects the amine functionality and prepares the substrate for regioselective chlorination.
Mechanism: Nucleophilic Acyl Substitution
The synthesis of 4'-fluoroacetanilide from 4-fluoroaniline and acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by eliminating an acetate ion as a leaving group, yielding the stable amide product, 4'-fluoroacetanilide.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich | CAS: 371-40-4 |
| Acetic Anhydride | ACS Grade | Lab Alley | CAS: 108-24-7[4] |
| Deionized Water | - | - | For washing |
| Ice | - | - | For cooling bath |
| Equipment | |||
| 250 mL Erlenmeyer Flask | |||
| Magnetic Stirrer & Stir Bar | |||
| Graduated Cylinders | |||
| Büchner Funnel & Filter Flask | |||
| Vacuum Source | |||
| Drying Oven or Desiccator |
Detailed Experimental Protocol
-
Setup: Place a 250 mL Erlenmeyer flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Reagent Addition: Add 11.1 g (0.10 mol) of 4-fluoroaniline to the flask.
-
Acetylation: While stirring vigorously, slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise over 15-20 minutes. The addition rate should be controlled to keep the temperature below 20°C.
-
Reaction: A thick white precipitate of 4'-fluoroacetanilide will form. Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.
-
Quenching: Add 100 mL of cold deionized water to the reaction mixture and stir for 15 minutes to hydrolyze any excess acetic anhydride and break up the solid mass.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove acetic acid and any unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 80°C over P₂O₅ or in a desiccator until a constant weight is achieved. Prolonged drying may lead to sublimation.[3]
-
Characterization: The resulting 4'-fluoroacetanilide should be a white crystalline solid. The expected yield is 90-95%. The product can be used in the next step without further purification.[3]
Part II: Synthesis of this compound
This step introduces the chlorine atom at the desired position on the aromatic ring through a regioselective electrophilic aromatic substitution.
Mechanism: Electrophilic Aromatic Substitution
The chlorination of 4'-fluoroacetanilide is an electrophilic aromatic substitution (EAS) reaction.[5] The acetamido group (-NHCOCH₃) is a strongly activating ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group.
-
Generation of Electrophile: Sulfuryl chloride (SO₂Cl₂) acts as the source of the electrophilic chlorine species required for the substitution.
-
Nucleophilic Attack: The electron-rich aromatic ring of 4'-fluoroacetanilide attacks the chlorine electrophile. The acetamido group directs this attack to the ortho position, as the para position is blocked by fluorine. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4'-Fluoroacetanilide | - | From Part I | - |
| Sulfuryl Chloride | ≥97% | Sigma-Aldrich | CAS: 7791-25-5 |
| Chloroform | ACS Grade | Fisher Scientific | Stabilized, CAS: 67-66-3 |
| Ice | - | - | For quenching |
| Ethanol | Reagent Grade | - | For recrystallization |
| Deionized Water | - | - | For recrystallization |
| Equipment | |||
| 500 mL Round-Bottom Flask | |||
| Reflux Condenser | |||
| Heating Mantle | |||
| Dropping Funnel | |||
| Magnetic Stirrer & Stir Bar | |||
| Büchner Funnel & Filter Flask |
Detailed Experimental Protocol
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The entire apparatus should be set up in a certified chemical fume hood.
-
Dissolution: Add 15.3 g (0.10 mol) of 4'-fluoroacetanilide from Part I to the flask, followed by 170 mL of chloroform. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add 8.8 mL (0.11 mol) of sulfuryl chloride dropwise from the dropping funnel over 30 minutes. Caution: The reaction is exothermic; control the addition rate to maintain a gentle reflux.[3]
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 g of crushed ice with stirring. A tan or off-white precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
-
Characterization: The final product is this compound.[7] Expected yield: 80-88%. Expected melting point: 115-117°C.[3]
Experimental Workflow and Data Summary
Overall Synthesis Workflow
Reagent and Product Summary
| Compound | Formula | MW ( g/mol ) | Moles (mol) | Amount | Yield (%) | M.P. (°C) |
| Step 1 | ||||||
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 0.10 | 11.1 g | - | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.12 | 11.2 mL | - | - |
| 4'-Fluoroacetanilide | C₈H₈FNO | 153.15 | ~0.092 | ~14.1 g | ~92 | 152-154 |
| Step 2 | ||||||
| 4'-Fluoroacetanilide | C₈H₈FNO | 153.15 | 0.10 | 15.3 g | - | - |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 0.11 | 8.8 mL | - | - |
| This compound | C₈H₇ClFNO | 187.60 | ~0.085 | ~16.0 g | ~85 | 115-117 |
Comprehensive Safety and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | CAS No. | Hazards | Handling Precautions |
| 4-Fluoroaniline | 371-40-4 | Harmful if swallowed. Causes severe skin burns and eye damage.[8][9] | Avoid contact with skin, eyes, and clothing. Use in a fume hood. |
| Acetic Anhydride | 108-24-7 | Flammable. Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[4][10][11] | Keep away from ignition sources. Do not breathe vapors. Add to other reagents slowly and with cooling. |
| Sulfuryl Chloride | 7791-25-5 | Causes severe skin burns and eye damage. Reacts violently with water. Toxic if inhaled. | Handle with extreme care under an inert atmosphere if possible. Dispense in a fume hood. |
| Chloroform | 67-66-3 | Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer. | Avoid inhalation and skin contact. Store in a tightly closed container. |
| This compound | 399-35-9 | Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Avoid creating dust. Avoid contact with skin and eyes. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. media.laballey.com [media.laballey.com]
- 5. byjus.com [byjus.com]
- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 7. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. valudor.com [valudor.com]
Synthesis of 2'-Chloro-4'-fluoroacetanilide: An Application and Protocol Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2'-Chloro-4'-fluoroacetanilide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a robust experimental protocol, and a thorough understanding of the underlying chemical principles.
Introduction
This compound is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules with biological activity. Its applications include the synthesis of analgesics, anti-inflammatory agents, herbicides, and pesticides.[1] The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to the final products, making this compound a subject of significant interest in medicinal and agricultural chemistry.
The synthesis described herein is an N-acetylation reaction, a fundamental transformation in organic chemistry where an acetyl group is introduced onto a nitrogen atom. This reaction converts the primary amine, 2-chloro-4-fluoroaniline, into a more stable and often crystalline acetamide, which is easier to handle and purify.[2]
Reaction Mechanism and Scientific Principles
The synthesis of this compound from 2-chloro-4-fluoroaniline proceeds via a nucleophilic acyl substitution reaction with acetic anhydride.[3][4] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.[5][6][7]
The reaction is typically carried out in an aqueous acidic medium to protonate the aniline, forming the anilinium salt which is more soluble in water. A base, such as sodium acetate, is then added to neutralize the acid and deprotonate the anilinium ion, regenerating the nucleophilic free amine which then reacts with acetic anhydride. The sodium acetate also serves to neutralize the acetic acid byproduct, driving the reaction to completion.
Experimental Protocol
This protocol is adapted from established methods for the acetylation of anilines and has been optimized for the synthesis of this compound.[2][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chloro-4-fluoroaniline | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Grade | Thermo Fisher Scientific |
| Concentrated Hydrochloric Acid | ACS Grade | VWR |
| Sodium Acetate Trihydrate | ACS Grade | MilliporeSigma |
| Ethanol | 95% | Decon Labs |
| Deionized Water | In-house |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flask (250 mL)
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[1]
-
Reagent Handling:
-
2-Chloro-4-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[10] Handle with extreme care and avoid inhalation of vapors.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Step-by-Step Synthesis Procedure
-
Dissolution of the Aniline:
-
In a 250 mL round-bottom flask, add 5.0 g of 2-chloro-4-fluoroaniline.
-
Add 100 mL of deionized water.
-
While stirring, slowly add 4.0 mL of concentrated hydrochloric acid. Stir until the aniline is completely dissolved, forming the hydrochloride salt.
-
-
Preparation of Reagents:
-
In a 100 mL beaker, prepare a solution of 8.0 g of sodium acetate trihydrate in 30 mL of deionized water.
-
In a separate, dry graduated cylinder, measure 6.0 mL of acetic anhydride.
-
-
Acetylation Reaction:
-
To the stirred solution of the 2-chloro-4-fluoroaniline hydrochloride, add the 6.0 mL of acetic anhydride in one portion.
-
Immediately follow with the addition of the sodium acetate solution.
-
A white precipitate of this compound should form rapidly.
-
-
Isolation of the Crude Product:
-
Continue stirring the mixture for 15 minutes to ensure the reaction goes to completion.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 25 mL of cold deionized water to remove any remaining salts and impurities.
-
Allow the crude product to air dry on the filter for at least 30 minutes.
-
Purification by Recrystallization
-
Dissolution:
-
Transfer the crude this compound to a 250 mL beaker.
-
Add a minimal amount of a hot 1:1 ethanol/water solution (approximately 50-75 mL) and heat gently with stirring until the solid is completely dissolved.[11] Do not add excessive solvent.
-
-
Crystallization:
-
Remove the beaker from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once at room temperature, place the beaker in an ice bath for 30 minutes to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water.
-
Dry the purified this compound in a desiccator or a vacuum oven at low heat (40-50 °C) to a constant weight.
-
Expected Yield and Product Characterization
-
Theoretical Yield Calculation: Based on 5.0 g of 2-chloro-4-fluoroaniline (MW: 145.56 g/mol ) and a 1:1 stoichiometry with the product this compound (MW: 187.60 g/mol ), the theoretical yield is approximately 6.45 g.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 117-120 °C.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:
Data Summary and Visualization
Reagent Quantities and Properties
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Volume (mL) | Mass (g) |
| 2-Chloro-4-fluoroaniline | 145.56 | 34.35 | - | 5.0 |
| Acetic Anhydride | 102.09 | 63.6 | 6.0 | 6.49 |
| Conc. HCl | 36.46 | 47.3 | 4.0 | - |
| Sodium Acetate Trihydrate | 136.08 | 58.78 | - | 8.0 |
Workflow Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the N-acetylation.
Conclusion
This guide provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently produce this valuable chemical intermediate with high purity and yield. The characterization methods described are essential for verifying the integrity of the synthesized compound, ensuring its suitability for subsequent applications in pharmaceutical and agrochemical research and development.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 6. What is the action of the following reagents on aniline class 11 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. media.laballey.com [media.laballey.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Video: Recrystallization - Procedure [jove.com]
- 13. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
The Strategic Role of 2'-Chloro-4'-fluoroacetanilide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
This technical guide provides an in-depth exploration of the synthetic utility of 2'-Chloro-4'-fluoroacetanilide, a critical starting material in the synthesis of multi-kinase inhibitors, with a particular focus on the oncology drugs Regorafenib and its structural analog, Sorafenib. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the rationale behind experimental choices.
Introduction: The Significance of Fluorinated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a prime example of a versatile fluorinated building block, providing a synthetically accessible scaffold for the construction of complex pharmaceutical agents.[1][2] Its strategic placement of chloro and fluoro substituents on the aniline ring allows for regioselective transformations, making it an ideal precursor for targeted therapies.
The primary application of this compound discussed herein is in the synthesis of Regorafenib, a potent inhibitor of multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. A closely related compound, Sorafenib, which shares a similar diaryl urea backbone, will also be discussed to provide a broader context of the synthetic strategies involving related precursors. Both drugs target key signaling pathways, including the RAF/MEK/ERK and VEGFR pathways, which are frequently dysregulated in various cancers.[3][4][5]
Targeted Signaling Pathways: The Rationale for Inhibition
Regorafenib and Sorafenib exert their anti-cancer effects by inhibiting several key signaling cascades crucial for tumor growth and proliferation. Understanding these pathways is essential to appreciate the therapeutic significance of these molecules.
The RAF/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Mutations in genes encoding proteins in this pathway, particularly RAS and BRAF, are common in many human cancers, leading to constitutive activation and uncontrolled cell growth.[6] Sorafenib and Regorafenib target the Raf kinases (A-RAF, B-RAF, and C-RAF), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[3][4][6]
References
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 2'-Chloro-4'-fluoroacetanilide
Abstract
This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2'-Chloro-4'-fluoroacetanilide. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this application note details a robust protocol for sample preparation and data acquisition. Furthermore, it offers an in-depth analysis of the expected spectral features, including chemical shifts, signal multiplicities, and spin-spin coupling constants, grounded in the fundamental principles of NMR spectroscopy. The causality behind spectral patterns, particularly the influence of the chloro, fluoro, and acetamido substituents on the aromatic protons, is thoroughly explained to facilitate unambiguous structural confirmation.
Introduction
This compound, with the IUPAC name N-(2-chloro-4-fluorophenyl)acetamide[1], is a halogenated aromatic amide. Its molecular structure (Figure 1) makes it a valuable intermediate and building block in the synthesis of various pharmaceutical agents and agrochemicals. Accurate and unequivocal structural verification is paramount in drug development and chemical manufacturing to ensure purity, identity, and safety.
High-resolution ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules[2]. It provides detailed information about the electronic environment, connectivity, and spatial relationships of protons within a molecule. This note presents a validated methodology and expert interpretation for the ¹H NMR spectrum of this specific compound, addressing the complexities arising from multiple substituents on the phenyl ring.

Spectroscopic Principles and Predictive Analysis
The ¹H NMR spectrum of this compound is dictated by the interplay of its functional groups. The electron-withdrawing inductive effects of the chlorine and fluorine atoms, the resonance effects of the fluorine and acetamido groups, and spin-spin coupling between neighboring protons (¹H-¹H) and across bonds to the fluorine atom (¹H-¹⁹F) create a unique and predictable spectral fingerprint.
-
Chemical Shift (δ): The position of a signal is determined by the local electronic environment. Electron-withdrawing groups like halogens decrease the electron density around nearby protons, "deshielding" them and shifting their signals to a higher frequency (downfield)[3][4]. The acetamido group (-NHCOCH₃) has a dual nature; the nitrogen's lone pair can donate electron density via resonance, while the carbonyl group is inductively withdrawing.
-
Signal Integration: The area under each signal is directly proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule[2][4].
-
Spin-Spin Coupling (J-Coupling): Non-equivalent protons on adjacent carbons (or other nuclei with spin, like ¹⁹F) influence each other's magnetic fields, causing signals to split into multiplets[2]. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about connectivity.
-
¹H-¹H Coupling: In aromatic systems, coupling is strongest between ortho protons (³JHH ≈ 7–9 Hz), weaker between meta protons (⁴JHH ≈ 2–3 Hz), and typically unresolved for para protons (⁵JHH < 1 Hz)[5].
-
¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, leading to observable coupling with protons. The magnitude decreases with the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para)[6][7].
-
Predicted Spectral Assignment
Based on these principles, a detailed prediction for the ¹H NMR spectrum of this compound is summarized in Table 1.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H-α (CH₃) | ~2.2 | 3H | Singlet (s) | N/A | Aliphatic methyl protons with no adjacent non-equivalent protons. |
| H-N (NH) | 7.5 - 9.5 | 1H | Broad Singlet (br s) | N/A | Amide proton; chemical shift is highly dependent on solvent, concentration, and temperature. Broadening is due to quadrupole effects from ¹⁴N and chemical exchange. |
| H-3' | ~7.2 | 1H | Doublet of Doublets (dd) | ³J(H3'-F) ≈ 8-9 (ortho); ⁴J(H3'-H5') ≈ 2-3 (meta) | Deshielded by the adjacent chloro group. Exhibits strong ortho coupling to fluorine and weaker meta coupling to H-5'. |
| H-5' | ~7.1 | 1H | Triplet of Doublets (td) or ddd | ³J(H5'-H6') ≈ 8-9 (ortho); ³J(H5'-F) ≈ 8-9 (ortho); ⁴J(H5'-H3') ≈ 2-3 (meta) | Experiences ortho coupling to both H-6' and the fluorine atom, which may have similar J-values, potentially appearing as a triplet. This is further split by a smaller meta coupling to H-3'. |
| H-6' | ~8.2 | 1H | Doublet of Doublets (dd) | ³J(H6'-H5') ≈ 8-9 (ortho); ⁵J(H6'-F) ≈ 2-3 (para) | Significantly deshielded due to its ortho position relative to the electron-withdrawing acetamido group and potential intramolecular hydrogen bonding with the amide proton[8]. Shows ortho coupling to H-5' and a small para coupling to fluorine. |
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible ¹H NMR spectra. The trustworthiness of the data relies on meticulous sample preparation and standardized instrument operation.
Materials and Equipment
| Item | Specification |
| Analyte | This compound, >98% purity |
| NMR Solvent | Chloroform-d (CDCl₃) with 0.03% TMS, or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| NMR Tubes | 5 mm, high-precision (e.g., Wilmad 535-PP or equivalent) |
| Pipettes | Glass Pasteur pipettes |
| Filter Material | Small plug of glass wool (do not use cotton) |
| Vortex Mixer | Standard laboratory vortexer |
| NMR Spectrometer | 400 MHz or higher field strength, equipped with a proton-observe probe |
Workflow for NMR Analysis
The overall process from sample preparation to final spectrum interpretation is outlined below.
Diagram 1: Standard workflow for ¹H NMR analysis.
Protocol: Sample Preparation
This protocol ensures a homogenous, particulate-free sample, which is critical for achieving sharp spectral lines and accurate results.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[9][10]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Cap and vortex until the solid is completely dissolved.[11] Using a secondary vial prevents contamination of the bulk solvent and makes handling easier.[11][12]
-
Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Transfer the solution from the vial through the pipette into a clean, dry 5 mm NMR tube. This step is crucial to remove any dust or undissolved particulates, which can severely degrade spectral resolution by distorting magnetic field homogeneity.[9]
-
Finalizing: Securely cap the NMR tube. Invert the tube several times to ensure the solution is thoroughly mixed and homogenous. Wipe the outside of the tube clean before insertion into the spectrometer.
Protocol: NMR Data Acquisition (400 MHz Example)
-
Instrument Setup: Insert the prepared sample into the spectrometer's autosampler or manual inlet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Parameter Setup: Load a standard ¹H acquisition experiment. Typical parameters are:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8 to 16 (sufficient for good signal-to-noise)
-
Spectral Width: 0 to 12 ppm
-
-
Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.
Data Processing and Interpretation
A logical, step-wise approach is the most effective way to interpret the resulting spectrum.
Diagram 2: Logical workflow for interpreting the ¹H NMR spectrum.
-
Processing: Apply Fourier transformation to the FID, followed by phase correction and baseline correction to produce the frequency-domain spectrum.
-
Calibration: Reference the spectrum by setting the Tetramethylsilane (TMS) signal to δ 0.00 ppm.
-
Signal Assignment:
-
H-α (Methyl): Identify the intense singlet at approximately 2.2 ppm. Confirm its integration corresponds to three protons.
-
H-N (Amide): Locate the broad singlet, typically downfield. Its integration should be one proton. If using DMSO-d₆, this peak will be sharper than in CDCl₃.
-
Aromatic Protons: Focus on the region between 7.0 and 8.5 ppm.
-
The most downfield signal (around 8.2 ppm) is H-6', distinguished by its characteristic doublet of doublets splitting and its position ortho to the deshielding amide group.
-
The remaining two signals, H-3' and H-5', can be assigned by carefully measuring their coupling constants. H-3' will show a large H-F coupling and a small H-H coupling. H-5' will show two large couplings (one H-H, one H-F) and one small H-H coupling, resulting in a more complex multiplet.
-
-
Troubleshooting
| Problem | Probable Cause(s) | Solution |
| Broad, distorted peaks | 1. Poor magnetic field shimming.2. Presence of solid particles.3. Sample is too concentrated.[9] | 1. Re-shim the instrument.2. Re-prepare the sample, ensuring effective filtration.3. Dilute the sample. |
| Large peak at ~1.6 ppm (in CDCl₃) or ~2.5 ppm (in DMSO) | Presence of water in the solvent or sample. | Use fresh, anhydrous deuterated solvent and ensure the sample is dry. |
| Inaccurate integration values | 1. Incomplete relaxation between pulses.2. Poor baseline correction. | 1. Increase the relaxation delay (D1) to 5-10 seconds.2. Re-process the spectrum with careful baseline correction. |
Conclusion
This application note provides a validated and reliable framework for the ¹H NMR analysis of this compound. By combining a meticulous sample preparation protocol with a systematic approach to spectral interpretation, researchers can confidently verify the structure of this important chemical intermediate. Understanding the influence of the chloro, fluoro, and acetamido substituents on the proton chemical shifts and coupling patterns is key to the successful and unambiguous assignment of all signals in the spectrum.
References
- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. scribd.com [scribd.com]
Application Note: High-Resolution Mass Spectrometry Analysis of 2'-Chloro-4'-fluoroacetanilide for Pharmaceutical and Agrochemical Research
Abstract
This technical guide provides a comprehensive framework for the analysis of 2'-Chloro-4'-fluoroacetanilide using mass spectrometry. This compound is a critical intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in the formulation of herbicides and pesticides[1]. Accurate and reliable analytical methods are therefore essential for quality control, impurity profiling, and metabolic studies. This document outlines detailed protocols for sample preparation, instrumentation, and data interpretation, including a predicted fragmentation pathway based on established principles of mass spectrometry. The methodologies described herein are designed to be self-validating and are supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of this compound Analysis
This compound (C₈H₇ClFNO, Molar Mass: 187.60 g/mol ) is a halogenated aromatic amide whose structural features make it a versatile building block in organic synthesis[1]. The presence of both chlorine and fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological activity. Consequently, the precise characterization of this compound and its potential metabolites or degradation products is paramount in drug development and environmental safety assessment[2][3]. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust mass spectrometry-based workflows for this compound.
Foundational Knowledge: Chemical Properties and Expected Mass Spectral Behavior
A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | [1][4] |
| Molecular Weight | 187.60 g/mol | [1][4] |
| Exact Mass | 187.0200 Da | [4] |
| Appearance | White to gray powder/crystal | [1] |
| CAS Number | 399-35-9 | [1][4] |
Due to the presence of a chlorine atom, the molecular ion in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1[5][6]. This will result in two distinct peaks in the mass spectrum for the molecular ion and any chlorine-containing fragments, separated by two mass-to-charge units (m/z), with the [M+2]⁺ peak having roughly one-third the intensity of the M⁺ peak.
Experimental Workflow: From Sample to Spectrum
The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 4. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
FT-IR spectrum interpretation for 2'-Chloro-4'-fluoroacetanilide
An Application Guide to the Structural Elucidation of 2'-Chloro-4'-fluoroacetanilide via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This technical application note provides a comprehensive guide for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the underlying principles of FT-IR spectroscopy, offers a validated protocol for sample analysis using the Potassium Bromide (KBr) pellet technique, and presents a thorough interpretation of the resulting spectrum. The causality behind experimental choices is explained to ensure both methodological robustness and data integrity.
Introduction: The Significance of Spectroscopic Characterization
This compound (CAS No: 399-35-9) is a halogenated aromatic amide derivative.[1] Its structural analogues are prevalent in pharmaceutical and agrochemical research, making unambiguous structural confirmation a critical step in synthesis, quality control, and regulatory compliance.
Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample.[2][3] When subjected to IR radiation, the chemical bonds within a molecule vibrate at specific, quantized frequencies.[4][5] The absorption of this energy occurs only when the frequency of the radiation matches the frequency of the molecular vibration, and this vibration produces a change in the molecule's dipole moment.[4] The resulting FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is unique to the compound's molecular structure, enabling the identification of its functional groups.[6][7]
This guide will systematically deconstruct the FT-IR spectrum of this compound, correlating specific absorption bands to its constituent functional groups: the secondary amide, the substituted aromatic ring, and the carbon-halogen bonds.
Foundational Principles of FT-IR Spectroscopy
An FT-IR spectrometer operates by passing a broadband IR source through a Michelson interferometer.[8] This splits the beam, sends it along two paths (one with a moving mirror), and then recombines it, creating an interference pattern called an interferogram. This interferogram, which contains information about all frequencies simultaneously, is passed through the sample. The detector measures the transmitted energy, and a computer performs a mathematical operation known as a Fourier Transform to convert the time-domain interferogram into a frequency-domain spectrum.[2][8]
The primary advantage of this approach over older dispersive techniques is the ability to collect a full spectrum in seconds with a high signal-to-noise ratio and superior accuracy.[5]
Experimental Protocol: Acquiring the FT-IR Spectrum
For solid-state analysis of a crystalline powder like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used transmission technique.[9][10] The rationale for using KBr is its transparency to mid-infrared radiation (typically 4000–400 cm⁻¹) and its ability to form a stable, semi-transparent pellet under pressure.[9] This protocol ensures a homogeneous dispersion of the analyte in an IR-transparent matrix, which is crucial for obtaining a high-quality spectrum.[11]
Materials and Equipment
-
This compound (analyte)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at ~100°C for 2-4 hours to remove moisture.
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer (e.g., equipped with a DTGS detector)
-
Spatula and weighing paper
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 150-200 mg of dried KBr. The sample-to-KBr ratio should be roughly 1:100.[12]
-
Transfer the KBr to the agate mortar and grind it to a fine, consistent powder to minimize light scattering.
-
Add the analyte to the mortar. Mix gently first, then grind the mixture thoroughly for 3-5 minutes to ensure homogeneous distribution and reduce the particle size of the analyte.[12]
-
-
Pellet Formation:
-
Carefully transfer a portion of the finely ground mixture into the pellet die.
-
Distribute the powder evenly across the die surface.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2-3 minutes to form a translucent, solid pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan. This measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Alternative Sampling Technique: Attenuated Total Reflectance (ATR)
ATR is a modern alternative that requires minimal to no sample preparation.[9] A small amount of the solid powder is simply placed onto the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact. The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[10] This technique is faster and non-destructive but provides a surface-sensitive analysis, which may differ slightly from the bulk analysis provided by the KBr transmission method.[10]
Visualization of the Experimental Workflow
The logical flow from sample preparation to spectral analysis is a critical, self-validating process.
Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[6][13] The former contains peaks characteristic of specific functional groups, while the latter contains complex vibrations unique to the molecule as a whole, making it invaluable for confirming identity by comparison with a reference spectrum.[6][7]
The structure of this compound contains several key functional groups whose vibrational modes are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3300 - 3100 | N-H Stretch | Secondary Amide (-NH-) | Medium-Strong, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 3000 - 2850 | C-H Stretch | Methyl Group (-CH₃) | Weak |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide (-CO-NH-) | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |
| ~1550 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Medium-Strong |
| ~1300 | C-N Stretch + N-H Bend (Amide III) | Secondary Amide | Medium |
| 1250 - 1150 | C-F Stretch | Aryl-Fluorine | Strong |
| 850 - 650 | C-Cl Stretch | Aryl-Chlorine | Medium-Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Substituted Aromatic Ring | Strong |
Detailed Band Analysis
-
N-H and C-H Stretching Region (3300 - 2800 cm⁻¹):
-
A distinct, sharp peak is expected around 3250 cm⁻¹ , characteristic of the N-H stretching vibration of a secondary amide in the solid state. Its sharpness differentiates it from the broad O-H stretch of alcohols or carboxylic acids.
-
Weaker absorptions between 3100-3000 cm⁻¹ are attributable to the C-H stretching vibrations of the aromatic ring.
-
Weak C-H stretching bands from the methyl group of the acetyl moiety will appear just below 3000 cm⁻¹.
-
-
Carbonyl and Aromatic Region (1700 - 1450 cm⁻¹):
-
The most intense and prominent peak in the spectrum will be the Amide I band (C=O stretch) , appearing strongly around 1670 cm⁻¹ . The position of this band is sensitive to the electronic environment and hydrogen bonding.
-
The Amide II band , a coupled vibration of N-H bending and C-N stretching, is expected near 1550 cm⁻¹ .[14][15] This band is characteristic of secondary amides.
-
Multiple medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C in-plane stretching vibrations of the benzene ring.
-
-
Fingerprint Region (1450 - 600 cm⁻¹):
-
The Amide III band , another coupled vibration involving C-N stretching and N-H bending, appears with medium intensity around 1300 cm⁻¹ .[14]
-
A very strong absorption band is predicted in the 1250-1150 cm⁻¹ range due to the C-F stretching vibration. This is one of the most characteristic signals for fluoroaromatic compounds.
-
The C-Cl stretching vibration gives rise to a medium-to-strong band in the 850-650 cm⁻¹ region.
-
Strong absorptions from C-H out-of-plane bending will also be present below 900 cm⁻¹, and their exact positions can help confirm the 1,2,4-trisubstitution pattern on the aromatic ring.
-
Logical Framework for Spectral Interpretation
Interpreting an FT-IR spectrum is a systematic process of elimination and confirmation.
Caption: A decision-making flowchart for the structural confirmation of this compound from its FT-IR spectrum.
Conclusion
FT-IR spectroscopy serves as a rapid, reliable, and non-destructive tool for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be consistently obtained. The systematic interpretation of this spectrum, focusing on the characteristic absorption bands of the secondary amide (N-H stretch, Amide I, and Amide II bands), the aromatic ring, and the carbon-halogen bonds (C-F and C-Cl), allows for an unambiguous confirmation of the molecular structure. This application note provides the necessary framework for researchers to confidently apply this technique in their own laboratory settings.
References
- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. azooptics.com [azooptics.com]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. jascoinc.com [jascoinc.com]
- 10. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 11. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Vibrational spectra and normal vibrations of acetanilide and N-deuterated acetanilide | CoLab [colab.ws]
- 15. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 2'-Chloro-4'-fluoroacetanilide in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Chloro-4'-fluoroacetanilide, focusing on its potential applications in material science. While direct applications of this acetanilide in materials are not extensively documented in current literature, its structure suggests significant promise as a precursor for high-performance polymers. By leveraging the known properties of its parent amine, 2-chloro-4-fluoroaniline, we can explore its utility in creating advanced materials with tailored properties.
Introduction to this compound: A Versatile Precursor
This compound is a halogenated aromatic compound with the molecular formula C₈H₇ClFNO[1]. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with the acetamido group, makes it a unique building block. The acetamido group can be readily hydrolyzed to yield 2-chloro-4-fluoroaniline, a diamine monomer that can be incorporated into various polymer backbones.
The key to its potential lies in the synergistic effects of its substituents:
-
Fluorine: Imparts desirable properties to polymers, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constant, reduced moisture absorption, and increased optical transparency[2].
-
Chlorine: Can further modify polymer characteristics such as refractive index and flame retardancy[2].
-
Acetanilide: Serves as a protected form of the more reactive aniline, which can be useful in multi-step syntheses.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClFNO[1] |
| Molecular Weight | 187.60 g/mol [1] |
| Appearance | White to gray to red powder/crystal[3] |
| Melting Point | 117.0 to 120.0 °C[3] |
| Purity | >98.0% (GC)[3] |
Potential Applications in High-Performance Polymers
The primary application of this compound in material science is as a precursor to 2-chloro-4-fluoroaniline for the synthesis of high-performance polymers like polyimides and polyamides. These materials are sought after in industries such as aerospace, microelectronics, and specialty coatings for their exceptional properties[2].
Polyimides
Aromatic polyimides are renowned for their outstanding thermal and mechanical stability[2]. Incorporating 2-chloro-4-fluoroaniline as the diamine monomer in a polyimide backbone can lead to materials with a unique combination of properties.
Expected Material Properties of Polyimides Derived from 2-chloro-4-fluoroaniline:
Based on analogous fluorinated and chlorinated polyimides, we can anticipate the following characteristics:
| Property | Expected Outcome | Rationale |
| Thermal Stability | High (Decomposition temperature > 500 °C) | The aromatic backbone and the presence of fluorine contribute to high thermal resistance[2]. |
| Glass Transition Temp. (Tg) | High (> 250 °C) | The rigid polymer chain structure leads to a high Tg. |
| Solubility | Improved in organic solvents | The fluorine atom can disrupt chain packing, enhancing solubility[2]. |
| Optical Transparency | High | Fluorination tends to reduce intermolecular charge transfer, leading to colorless and transparent films[2]. |
| Dielectric Constant | Low | The low polarizability of the C-F bond helps in achieving a low dielectric constant. |
| Flame Retardancy | Enhanced | The presence of chlorine can contribute to flame retardant properties[2]. |
Polyamides
Similar to polyimides, aromatic polyamides can benefit from the incorporation of 2-chloro-4-fluoroaniline. These polymers would be expected to exhibit high thermal stability and mechanical strength, making them suitable for applications requiring durable materials.
Experimental Protocols
This section provides detailed protocols for the hydrolysis of this compound to 2-chloro-4-fluoroaniline and the subsequent synthesis of a polyimide.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the acetanilide to its parent aniline, which is the active monomer for polymerization.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Standard laboratory glassware
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Prepare a solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution of the acetanilide.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
After reflux, cool the mixture to room temperature.
-
Extract the product into diethyl ether.
-
Wash the combined organic extracts with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-fluoroaniline.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of a Polyimide via a Two-Step Method
This generalized protocol outlines the synthesis of a polyimide using the derived 2-chloro-4-fluoroaniline and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). This process involves the formation of a poly(amic acid) precursor followed by chemical imidization[2].
Materials:
-
2-chloro-4-fluoroaniline (from Protocol 1)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
-
Flame-dried three-necked flask with a mechanical stirrer
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 2-chloro-4-fluoroaniline in anhydrous DMAc under a nitrogen atmosphere[2].
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder to the stirred solution at room temperature[2].
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms[2].
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine[2].
-
Continue stirring the mixture at room temperature for 12 hours, then heat to 50°C for an additional 2 hours to complete the imidization[2].
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol[2].
-
Collect the fibrous polyimide precipitate by filtration and wash thoroughly with methanol[2].
-
Dry the purified polyimide in a vacuum oven at 80°C overnight[2].
Optional Step: Film Casting
-
Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc or N-methyl-2-pyrrolidone, NMP) to form a viscous solution (typically 10-20 wt%)[2].
-
Cast the polymer solution onto a clean, dry glass substrate[2].
-
Heat the cast film in an oven with a controlled temperature program (e.g., 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 30 minutes) to remove the solvent and anneal the film[2].
-
Cool the film to room temperature and immerse the glass substrate in water to detach the polyimide film[2].
Visualizations
Diagram 1: Molecular Structure of this compound and its corresponding aniline.
Caption: Chemical structures of the precursor and the active monomer.
Diagram 2: Workflow for Polyimide Synthesis.
Caption: Step-by-step workflow from precursor to final polyimide film.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or a fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[1].
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing[1].
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
While this compound may not have direct, end-use applications in material science, its role as a precursor to the versatile monomer 2-chloro-4-fluoroaniline is of significant interest. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel high-performance polymers with tailored properties for advanced applications. The unique combination of chlorine and fluorine substitution offers a promising avenue for the development of next-generation materials.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Chloro-4'-fluoroacetanilide by Recrystallization
Welcome to the technical support center for the purification of 2'-Chloro-4'-fluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require a robust, reliable purification methodology. Here, we move beyond simple instructions to provide a deep, mechanistic understanding of the recrystallization process, complete with troubleshooting guides to address common experimental challenges.
Section 1: Compound Profile and Purity Considerations
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields of the final product, and introduce toxicological risks. Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the target compound and its impurities.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 399-35-9 | [1][3][4] |
| Molecular Formula | C₈H₇ClFNO | [1][3][4] |
| Molecular Weight | 187.60 g/mol | [1][4][5] |
| Appearance | White to gray or reddish powder/crystal | [1][3] |
| Melting Point | 117-120 °C (Typical) | [1][3][4] |
| Typical Purity | ≥98% (by GC) | [1][3] |
Section 2: The Core Principles of Recrystallization
Recrystallization is not merely precipitation; it is a controlled process of crystal formation. The fundamental principle is based on differential solubility: the compound of interest should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[2][6] Conversely, impurities should ideally remain soluble at all temperatures or be completely insoluble. This allows for the separation of the desired compound from contaminants through a carefully controlled thermal gradient.
Caption: Workflow for the purification of this compound.
Section 3: Detailed Experimental Protocol
This protocol provides a self-validating methodology for the recrystallization of this compound. The choice of an ethanol/water mixed solvent system is based on its common application for acetanilides, offering a highly tunable polarity and a significant solubility gradient.[7][8]
Step 1: Solvent Selection
The ideal solvent should dissolve the solute completely when hot but only minimally when cold.[2][6] For this compound, a mixed solvent system of ethanol and water is highly effective.
Table 2: Potential Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | High (Tunable) | 78-100 | Recommended System. Ethanol is a good solvent, while water acts as an anti-solvent. This allows for fine-tuning of solubility. |
| Isopropanol | Medium | 82 | A good single-solvent candidate. Likely to show a good solubility differential between hot and cold. |
| Toluene | Low | 111 | The aromatic nature may aid in dissolving the compound, but its high boiling point is close to the compound's melting point, increasing the risk of "oiling out".[9] |
| Ethyl Acetate | Medium | 77 | May be a suitable single solvent, but careful screening is required to ensure low solubility at room temperature. |
Step 2: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture gently on a hot plate with stirring.
-
Continue adding ethanol in small portions until the solid dissolves completely at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for maximizing crystal yield.[10]
Step 3: Decolorization (Optional)
-
If the resulting solution is significantly colored (e.g., yellow or brown), remove it from the heat source.
-
Allow the solution to cool slightly before adding a small amount (e.g., a spatula tip) of activated charcoal. Expertise: Adding charcoal to a boiling solution can cause violent bumping.
-
Reheat the mixture to boiling for 5-10 minutes with continuous stirring. The charcoal will adsorb high-molecular-weight colored impurities.[11]
Step 4: Hot Filtration
-
Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring boiling solvent through them. Trustworthiness: This step is crucial to prevent premature crystallization of the product in the funnel, which can lead to significant loss of yield.[12]
-
Quickly filter the hot solution into the pre-heated receiving flask.
-
If crystals form on the filter paper, they can be rinsed through with a minimal amount of fresh, hot solvent.[10]
Step 5: Crystallization
-
Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is essential for the formation of large, well-defined crystals. A more ordered crystal lattice is more effective at excluding impurity molecules, resulting in a purer final product.[13]
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
Step 6: Isolation and Drying
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities (the "mother liquor").[14]
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Section 4: Troubleshooting Guide & FAQs
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
-
A1: "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, or the solution is too highly concentrated.[15]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (e.g., ethanol) to decrease the solution's saturation point. Allow the solution to cool much more slowly, perhaps by insulating the flask. If the problem persists, a different solvent or solvent system with a lower boiling point may be necessary.[15]
-
Q2: No crystals are forming, even after the solution has been cooled in an ice bath.
-
A2: This indicates the solution is not sufficiently saturated, likely because too much solvent was added during the dissolution step.
-
Solution 1 (Induce Crystallization): Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[15][16]
-
Solution 2 (Seed Crystals): If available, add a single, tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for further crystal growth.[16]
-
Solution 3 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Exercise caution to avoid evaporating too much solvent.
-
Q3: My final product has a low melting point and a wide melting range. What does this mean?
-
A3: This is a classic indicator of an impure product. Impurities disrupt the crystal lattice, requiring less energy to melt (lower melting point) and causing the melting to occur over a broader temperature range.
-
Solution: A second recrystallization is recommended. Analyze the potential impurities; if they are colored, ensure the use of activated charcoal in the subsequent purification attempt.
-
Q4: The recovery yield of my pure product is very low. What are the likely causes?
-
A4: Low yield can result from several factors:
-
Excess Solvent: Using too much solvent during the initial dissolution step will keep more of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: Significant product loss during hot filtration. Ensure your apparatus is properly pre-heated.[12]
-
Insufficient Cooling: Not allowing the flask to cool for a sufficient time in the ice bath will result in incomplete crystallization.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve a portion of the product.
-
Q5: My recrystallized product is still colored. How can I improve this?
-
A5: Residual color is typically due to highly conjugated or polymeric impurities that were not fully removed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: Recrystallization - Procedure [jove.com]
Technical Support Center: Synthesis of 2'-Chloro-4'-fluoroacetanilide
Welcome to the technical support center for the synthesis of 2'-Chloro-4'-fluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your laboratory. Our goal is to equip you with the scientific understanding and practical solutions to ensure a successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Acetylation of 2-Chloro-4-fluoroaniline: This is a direct and widely used method where 2-chloro-4-fluoroaniline is acetylated using an acetylating agent like acetic anhydride or acetyl chloride.[1][2][3]
-
Chlorination of 4'-Fluoroacetanilide: This route involves the initial acetylation of 4-fluoroaniline to form 4'-fluoroacetanilide, which is then selectively chlorinated at the 2'-position using a chlorinating agent such as sulfuryl chloride.[4]
Each route has its own set of potential impurities and optimization parameters that need careful consideration.
Q2: What are the critical quality attributes of the starting materials?
A2: The purity of your starting materials is paramount to achieving a high yield and purity of the final product. For the respective synthetic routes, you should pay close attention to:
-
2-Chloro-4-fluoroaniline: The primary concern is the presence of positional isomers, such as 4-chloro-2-fluoroaniline or 3-chloro-4-fluoroaniline.[5] These isomers can undergo acetylation alongside the desired starting material, leading to isomeric impurities in the final product that are often difficult to separate.
-
4-Fluoroaniline: Besides common organic impurities, ensure it is free from significant amounts of other isomers like 2-fluoroaniline or 3-fluoroaniline.
-
Acetic Anhydride/Acetyl Chloride: These reagents should be of high purity and free from excess acetic acid or water, which can lead to side reactions and lower yields.
-
Sulfuryl Chloride: Should be fresh and free from degradation products like hydrochloric acid and sulfuric acid, which can cause unwanted side reactions.
A purity check of the starting materials by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is highly recommended before commencing the synthesis.[6][7]
Troubleshooting Guide: Common Impurities and Their Mitigation
This section delves into specific impurities that can arise during the synthesis of this compound, their probable causes, and actionable troubleshooting steps.
Impurity Profile of this compound Synthesis
| Impurity Name | Potential Source | Mitigation Strategies |
| Unreacted 2-Chloro-4-fluoroaniline | Incomplete acetylation | - Ensure at least a stoichiometric amount of acetylating agent is used. - Optimize reaction time and temperature. - Monitor reaction progress using TLC or HPLC. |
| Unreacted 4'-Fluoroacetanilide | Incomplete chlorination | - Ensure sufficient amount of chlorinating agent. - Control reaction temperature to prevent degradation of the chlorinating agent. - Extend reaction time if necessary, with careful monitoring. |
| Diacylated Product (N,N-diacetyl-2-chloro-4-fluoroaniline) | Excess acetylating agent, high temperature | - Use a controlled amount of the acetylating agent (slight excess). - Maintain a moderate reaction temperature. |
| Isomeric Impurities (e.g., 4'-Chloro-2'-fluoroacetanilide) | Isomeric impurities in the starting 2-chloro-4-fluoroaniline | - Use highly pure starting materials. - Employ analytical techniques like GC-MS or HPLC to quantify isomeric purity of the starting material.[5] - Recrystallization of the final product may help in removing some isomers. |
| Over-chlorinated Products (e.g., 2',6'-Dichloro-4'-fluoroacetanilide) | Excess chlorinating agent, harsh reaction conditions | - Use a controlled amount of the chlorinating agent. - Optimize reaction temperature and time to favor mono-chlorination. |
| Hydrolysis Product (2-Chloro-4-fluoroaniline) | Presence of water during reaction or work-up | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure work-up conditions are not overly acidic or basic for prolonged periods. |
| Residual Solvents | Incomplete removal during drying | - Employ appropriate drying techniques (e.g., vacuum oven at a suitable temperature). - Analyze for residual solvents using GC headspace analysis.[8] |
Detailed Troubleshooting Q&A
Q3: I am observing a significant amount of unreacted 2-chloro-4-fluoroaniline in my reaction mixture. What could be the cause and how can I fix it?
A3: This is a common issue indicating incomplete acetylation. Here’s a breakdown of the likely causes and solutions:
-
Insufficient Acetylating Agent: The stoichiometry of the reaction is critical. While a 1:1 molar ratio is theoretically required, a slight excess of the acetylating agent (e.g., 1.05-1.1 equivalents of acetic anhydride) is often used to drive the reaction to completion.
-
Reaction Temperature and Time: Acetylation of anilines is generally an exothermic process. However, insufficient temperature or a short reaction time may lead to an incomplete reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. If the reaction stalls, a gentle increase in temperature or extended reaction time might be necessary.
-
Purity of Reagents: The presence of water in the reaction mixture can hydrolyze the acetic anhydride, reducing its effective concentration. Ensure you are using anhydrous solvents and high-purity reagents.
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the diluted reaction mixture, a standard of the starting material (2-chloro-4-fluoroaniline), and a co-spot on a silica gel TLC plate.
-
Eluent: Use a suitable mobile phase, for instance, a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: My final product is contaminated with an isomer that is very difficult to remove by recrystallization. What is the likely source and how can I avoid it?
A4: The presence of a stubborn isomeric impurity, such as 4'-chloro-2'-fluoroacetanilide, almost certainly points to the presence of the corresponding isomeric aniline (4-chloro-2-fluoroaniline) in your starting material, 2-chloro-4-fluoroaniline.
Causality: Positional isomers often have very similar physical properties (e.g., solubility, boiling point), making their separation from the final product extremely challenging.
Preventative Measures:
-
Source High-Purity Starting Materials: The most effective solution is to start with a highly pure 2-chloro-4-fluoroaniline. Always request a certificate of analysis (CoA) from your supplier that includes an assessment of isomeric purity.
-
In-House Quality Control: Before proceeding with the synthesis, it is best practice to verify the purity of the starting material yourself using a validated analytical method like GC-MS or HPLC.[5]
Workflow for Starting Material Purity Check
Caption: Workflow for ensuring starting material purity.
Q5: I am following the chlorination route from 4'-fluoroacetanilide and I am getting a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the desired 2'-chloro isomer?
A5: Achieving high selectivity in electrophilic aromatic substitution reactions like chlorination can be challenging. The formation of dichlorinated species (e.g., 2',6'-dichloro-4'-fluoroacetanilide) is a common side reaction.
Controlling Selectivity:
-
Stoichiometry of Chlorinating Agent: The most critical factor is the precise control over the amount of chlorinating agent (e.g., sulfuryl chloride). Use no more than a slight excess. Adding the chlorinating agent dropwise at a controlled rate can help to avoid localized high concentrations.
-
Reaction Temperature: These reactions are often exothermic. Maintaining a low and consistent temperature throughout the addition of the chlorinating agent is crucial. Overheating can lead to increased side reactions and the formation of over-chlorinated products.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. A non-polar, aprotic solvent is generally preferred.
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathways and key impurity formation points.
Analytical Methodologies
A robust analytical strategy is essential for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities, residual solvents, and for confirming the identity of isomeric impurities in the starting materials.[5][7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final product. ¹⁹F NMR can be a powerful tool for distinguishing between fluorine-containing isomers.[7]
By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
side reactions in the chlorination of 4'-fluoroacetanilide
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of the electrophilic chlorination of 4'-fluoroacetanilide. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic underpinnings of common side reactions, empowering you to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the chlorination of 4'-fluoroacetanilide.
Q1: What are the primary side products I should expect during the chlorination of 4'-fluoroacetanilide?
The main side products arise from three principal competing reactions:
-
Isomeric Product Formation: The formation of 3-chloro-4-fluoroacetanilide (the ortho-isomer relative to the acetamido group).
-
Polychlorination: The formation of dichlorinated products, such as 2,5-dichloro-4-fluoroacetanilide, if the reaction is not carefully controlled.[1]
-
Hydrolysis Products: If water is present, the starting material can hydrolyze back to 4-fluoroaniline. This highly activated amine reacts uncontrollably with the chlorinating agent to form a mixture of chlorinated anilines and often colored degradation products.[1][2]
Q2: Why is the main product 2-chloro-4-fluoroacetanilide and not 3-chloro-4-fluoroacetanilide?
The substitution pattern is dictated by the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a powerful activating, ortho, para-directing group due to the resonance donation of the nitrogen's lone pair of electrons into the ring.[3] The fluorine atom is a deactivating group but is also ortho, para-directing.
In this case, the directing effects are analyzed relative to the powerful acetamido group:
-
Position 2 (ortho to -NHCOCH₃): Activated by the acetamido group. This is the desired position of chlorination.
-
Position 3 (meta to -NHCOCH₃): Deactivated.
-
Position 4: Already substituted with fluorine.
While the acetamido group also activates its other ortho position (position 6), this site is sterically hindered by the bulky acetamido group itself. Therefore, the primary product is 2-chloro-4-fluoroacetanilide. The formation of the 3-chloro isomer is generally not favored electronically. The key isomeric byproduct is chlorination ortho to the acetamido group on the other side of the ring if the starting material were acetanilide itself, but here that position is blocked by fluorine. The primary isomeric byproduct concern is therefore often related to dichlorination if the reaction proceeds too far.
Q3: What is the role of glacial acetic acid in this reaction?
Glacial acetic acid serves multiple critical functions:
-
Solvent: It effectively dissolves the 4'-fluoroacetanilide starting material.[4]
-
Reaction Medium: It provides a polar protic medium that can stabilize the charged intermediate (sigma complex) formed during electrophilic aromatic substitution.[3]
-
Moisture Scavenger: As a "glacial" (anhydrous) acid, it helps to minimize the presence of water, thereby suppressing the hydrolysis of the acetanilide to 4-fluoroaniline.[4][5]
-
Catalyst/Activator: In some chlorination procedures, it can protonate the chlorinating agent, making it a more potent electrophile.
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Problem 1: High Levels of Dichlorinated Impurity Observed
Symptoms:
-
Mass spectrometry or chromatography (TLC, GC-MS, LC-MS) shows a significant peak with a mass corresponding to C₈H₇Cl₂FNO (e.g., 2,5-dichloro-4-fluoroacetanilide).
-
The yield of the desired monochlorinated product is lower than expected.
Root Cause Analysis: Dichlorination occurs when the desired product, 2-chloro-4-fluoroacetanilide, undergoes a subsequent electrophilic chlorination.[1] The mono-chlorinated product is still an activated aromatic ring, susceptible to further attack. This side reaction is favored by conditions that increase reaction rate and effective electrophile concentration.
Core Mechanism of Dichlorination
Caption: Logical flow of the dichlorination side reaction.
Mitigation Strategies & Protocols
| Probable Cause | Recommended Solution & Scientific Rationale |
| Excess Chlorinating Agent | Solution: Use a strict 1:1 molar ratio of the chlorinating agent to 4'-fluoroacetanilide.[1] Rationale: Providing an excess of the electrophile directly increases the probability of a second chlorination event occurring after the initial desired reaction. Precise stoichiometry is crucial for selectivity. |
| Inefficient Mixing / Localized High Concentration | Solution: Add the chlorinating agent slowly and sub-surface with vigorous stirring. Rationale: Rapid addition can create localized areas of high electrophile concentration, promoting rapid, multiple chlorinations before the reagent has dispersed. Slow, controlled addition ensures a more homogenous reaction mixture. |
| Reaction Temperature Too High | Solution: Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath.[1] Rationale: Electrophilic chlorination is an exothermic process. Higher temperatures increase the reaction rate for both the first and second chlorination, reducing selectivity. Lower temperatures provide better kinetic control. |
| High Reactant Concentration | Solution: Perform the reaction at a lower concentration by increasing the volume of glacial acetic acid. Rationale: High concentrations increase the frequency of molecular collisions. Diluting the reactants reduces the overall rate, allowing for greater control over the selective monochlorination. |
Problem 2: Presence of Colored (Pink/Brown/Black) Impurities and Low Yield
Symptoms:
-
The crude product or reaction mixture has a distinct pink, brown, or dark coloration.
-
Purification is difficult, and the overall yield of the desired product is significantly reduced.
-
Complex mixture of products observed in analytical data.
Root Cause Analysis: This issue is almost always due to the hydrolysis of the acetamido group , which reverts the starting material to 4-fluoroaniline.[1][2][6] The free amino group of 4-fluoroaniline is a much stronger activating group than the acetamido group, making the aromatic ring extremely reactive. This highly activated aniline reacts rapidly and uncontrollably with the chlorinating agent, leading to polychlorination and oxidation, which produces highly colored polymeric byproducts.
Workflow for Troubleshooting Hydrolysis-Related Impurities
Caption: Troubleshooting workflow for hydrolysis-related issues.
Experimental Protocol to Prevent Hydrolysis
Objective: To perform the chlorination of 4'-fluoroacetanilide under anhydrous conditions to prevent hydrolysis and subsequent side reactions.
Materials:
-
4'-fluoroacetanilide
-
Anhydrous Glacial Acetic Acid
-
N-Chlorosuccinimide (NCS) (recrystallized and dried if necessary)
-
Oven-dried glassware (round-bottom flask, stir bar, addition funnel)
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice bath
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus while flushing with nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the experiment.
-
Dissolution: To the round-bottom flask, add 4'-fluoroacetanilide (1.0 eq). Using a cannula or a dry syringe, add anhydrous glacial acetic acid. Stir until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (1.0 eq) in anhydrous glacial acetic acid.
-
Slow Addition: Transfer the NCS solution to an addition funnel and add it dropwise to the cooled 4'-fluoroacetanilide solution over 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into cold water containing sodium bisulfite to destroy any excess chlorinating agent.
-
Workup: Proceed with product isolation via filtration or extraction as required.
Reference List
-
An In-depth Technical Guide to the Reaction Mechanism of Acetanilide Chlorination . Benchchem. Available at: --INVALID-LINK--
-
A Study on Electrophilic Aromatic Substitution of Acetanilide . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: --INVALID-LINK--
-
Kinetics and Mechanism of Chlorination of Acetanilide and Substituted Acetanilides by Chloramine-T . Zenodo. Available at: --INVALID-LINK--
-
Technical Support Center: Acetanilide Chlorination . Benchchem. Available at: --INVALID-LINK--
-
Highly regioselective Pd catalysed o‐C−H‐chlorination of acetanilide . ResearchGate. Available at: --INVALID-LINK--
-
The Chlorination of Anilides. Part Vd. The Rates of N-Chlorination of Acetanilides and ,4 ceto- benxylamides and the E8ects . RSC Publishing. Available at: --INVALID-LINK--
-
Electrophilic Bromine Substitution on Acetanilide . Reddit. Available at: --INVALID-LINK--
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight . MDPI. Available at: --INVALID-LINK--
-
Method for synthesizing 2,4-dichloroaniline by continuous chlorination . Google Patents. Available at: --INVALID-LINK--
-
Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications . ResearchGate. Available at: --INVALID-LINK--
-
The acid-catalysed hydrolysis of acetanilide . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: --INVALID-LINK--
-
What is the function of glacial acetic acid for preparation of an acetanilide? . Quora. Available at: --INVALID-LINK--
-
What is the mechanism of Acetanilide? . Patsnap Synapse. Available at: --INVALID-LINK--
-
why glacial acetic acid is used in preparation of acetanilide . Medium. Available at: --INVALID-LINK--
-
4'-Fluoroacetanilide . Chem-Impex. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. why glacial acetic acid is used in preparation of acetanilide [ysxlglacialaceticacid.com]
- 5. quora.com [quora.com]
- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]
Technical Support Center: Optimizing N-(2-chloro-4-fluorophenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
I. Reaction Overview: The N-Acetylation of 2-Chloro-4-fluoroaniline
The synthesis of N-(2-chloro-4-fluorophenyl)acetamide is a classic example of nucleophilic acyl substitution, specifically the N-acetylation of an aniline derivative. The reaction involves the attack of the nucleophilic amino group of 2-chloro-4-fluoroaniline on the electrophilic carbonyl carbon of an acetylating agent.
The general reaction scheme is as follows:
The selection of the acetylating agent, base, solvent, and reaction temperature are critical parameters that dictate the success of the synthesis.
II. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Protonation of Starting Material: The reaction between an acetyl chloride and the aniline generates hydrochloric acid (HCl). If not neutralized, this acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Poor Quality Reagents: The starting aniline may be oxidized, or the acetylating agent may have hydrolyzed due to improper storage.
-
Suboptimal Workup: Product may be lost during the workup phase, particularly during extraction or recrystallization if the incorrect solvent systems are used.
Q2: I am seeing significant amounts of unreacted 2-chloro-4-fluoroaniline in my final product. How can I fix this?
This is a clear indication of an incomplete reaction. Consider the following:
-
Role of the Base: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or sodium acetate).[3][4] The base is critical for scavenging the acid byproduct. Without it, the aniline starting material becomes protonated and unreactive.[2]
-
Reaction Time and Temperature: The reaction may require longer stirring at room temperature or gentle heating to proceed to completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[5]
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent can help drive the reaction to completion.
Q3: What is the best choice of acetylating agent: acetyl chloride or acetic anhydride?
Both are effective, but the choice depends on your experimental setup and desired reactivity.
-
Acetyl Chloride: Highly reactive and often provides faster reaction times. However, it generates HCl, which necessitates the use of a base to prevent the deactivation of the starting aniline.[6] It is also highly sensitive to moisture.
-
Acetic Anhydride: Less reactive than acetyl chloride but is often sufficient for acetylating anilines. It produces acetic acid as a byproduct, which is less corrosive and less likely to deactivate the starting material as strongly as HCl.[7] Sometimes, the reaction can be performed in acetic acid as the solvent.[4]
Q4: My final product is discolored (e.g., pink or brown). What causes this and how can I purify it?
Discoloration often points to the presence of oxidized impurities from the aniline starting material. Anilines are notoriously prone to air oxidation.
-
Prevention: Use freshly distilled or purified 2-chloro-4-fluoroaniline for the best results. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[8]
-
Purification: The most effective method for removing colored impurities is recrystallization.[4][9] A common solvent system is an ethanol/water mixture. Activated carbon (charcoal) can also be used during recrystallization to adsorb colored impurities.
III. In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: General troubleshooting workflow for synthesis optimization.
IV. Experimental Protocols & Data
Protocol 1: General Synthesis using Acetyl Chloride
This protocol is a robust starting point for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide.
Materials:
-
2-chloro-4-fluoroaniline
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chloro-4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[9]
-
-
Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from an ethanol/water mixture to yield pure N-(2-chloro-4-fluorophenyl)acetamide as a white solid.[4][9]
Data Summary: Reaction Parameter Comparison
The choice of solvent and base can significantly impact reaction efficiency. The following table provides a summary of common systems.
| Parameter | Option A: Amine Base | Option B: Acetate Base | Rationale & Comments |
| Starting Material | 2-chloro-4-fluoroaniline | 2-chloro-4-fluoroaniline | Purity is critical for avoiding colored byproducts. |
| Acetylating Agent | Acetyl Chloride | Acetic Anhydride | Acetyl chloride is more reactive; acetic anhydride is easier to handle.[6] |
| Base | Triethylamine or Pyridine | Sodium Acetate | Triethylamine is a strong organic base that effectively scavenges HCl.[3] Sodium acetate is a weaker base used when acetic anhydride is the acylating agent.[4] |
| Solvent | Toluene, Dichloromethane (DCM) | Acetic Acid | Aprotic solvents like toluene or DCM are standard.[3] Acetic acid can serve as both solvent and catalyst with acetic anhydride.[4] |
| Temperature | 0 °C to Room Temp | Room Temp to gentle reflux | Initial cooling controls the exothermic reaction with acetyl chloride.[3] |
V. Mechanistic Insights & Parameter Relationships
Reaction Mechanism: N-Acetylation
The reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of N-acetylation of an amine.
Relationship Between Parameters and Outcomes
Optimizing the reaction requires understanding how different variables interact to affect the final yield and purity.
References
- 1. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2'-Chloro-4'-fluoroacetanilide
Welcome to the technical support center for the synthesis of 2'-Chloro-4'-fluoroacetanilide. This guide is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during this synthetic transformation.
Introduction to the Synthesis
The synthesis of this compound is a fundamental N-acetylation reaction, where the primary amine of 2-chloro-4-fluoroaniline is acylated. This compound serves as a valuable intermediate in the pharmaceutical and agrochemical industries. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the electronic and steric properties of the substituted aniline. This guide provides practical, field-tested insights to help you optimize your synthesis and troubleshoot any issues that may arise.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Reaction Stage
Question 1: My reaction is very slow or appears to be incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I drive the reaction to completion?
Answer:
An incomplete reaction is a common issue in the acylation of anilines, particularly with substituted anilines like 2-chloro-4-fluoroaniline. The primary reasons for this are insufficient reactivity of the acetylating agent, poor reaction conditions, or issues with the starting material.
-
Reactivity of the Acetylating Agent: Acetic anhydride is a common and cost-effective acetylating agent, but for a somewhat deactivated aniline (due to the electron-withdrawing halogen substituents), it might not be reactive enough.
-
Solution: Consider using a more reactive acetylating agent like acetyl chloride . Acetyl chloride is more electrophilic and will react more readily with the aniline. However, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized.
-
-
Reaction Temperature: Acylation reactions are often exothermic, but an initial energy input might be necessary to overcome the activation energy.
-
Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture. A moderate temperature increase (e.g., to 50-60 °C) can significantly increase the reaction rate. However, excessive heat can lead to side product formation.
-
-
Presence of a Base/Catalyst: The presence of a base is crucial, especially when using acetyl chloride, to scavenge the generated acid. For less reactive anilines, a catalyst can be beneficial.
-
Solution: If using acetyl chloride, ensure at least one equivalent of a non-nucleophilic base like triethylamine or pyridine is present. When using acetic anhydride, a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be added to accelerate the reaction.
-
-
Moisture Contamination: Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Any moisture in your starting materials or solvent will consume the acetylating agent, reducing the amount available to react with your aniline.
-
Solution: Ensure your 2-chloro-4-fluoroaniline, solvent, and glassware are thoroughly dry. Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Question 2: I am observing the formation of a significant amount of a non-polar byproduct. What is it and how can I prevent it?
Answer:
The most likely non-polar byproduct in this reaction is the diacetylated product, N-acetyl-N-(2-chloro-4-fluorophenyl)acetamide. While the amide nitrogen is less nucleophilic than the starting amine, a second acetylation can occur under forcing conditions.
-
Molar Ratio of Acetylating Agent: Using a large excess of the acetylating agent can drive the reaction towards diacylation.
-
Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acetylating agent. Add the acetylating agent dropwise to the solution of the aniline to avoid a high local concentration.
-
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can promote the formation of the diacetylated product.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.
-
Question 3: The reaction mixture has developed a dark color. Is this normal, and will it affect my product?
Answer:
Anilines, in general, are prone to oxidation, which can lead to the formation of colored impurities. This is more likely to occur if the reaction is run at elevated temperatures or for extended periods.
-
Oxidation of the Starting Aniline: Traces of impurities in the starting 2-chloro-4-fluoroaniline or exposure to air can lead to oxidation.
-
Solution: Use a high-purity starting material. Running the reaction under an inert atmosphere can minimize oxidation. The colored impurities are often removable during work-up and purification.
-
-
Charcoal Treatment: Activated charcoal is effective at removing colored impurities.
-
Solution: During the recrystallization step, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Work-up and Purification Stage
Question 4: I am getting a low yield after the work-up and purification. Where could I be losing my product?
Answer:
Product loss can occur at several stages during the work-up and purification.
-
Incomplete Precipitation: this compound has some solubility in water, especially if the water is not cold.
-
Solution: After quenching the reaction with water, cool the mixture in an ice bath for a sufficient amount of time (e.g., 30 minutes) to ensure maximum precipitation of the product before filtration.
-
-
Hydrolysis of the Product: Amides can be hydrolyzed back to the corresponding amine and carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Avoid prolonged exposure to strong acids or bases during the work-up. If an acid or base wash is necessary, perform it with cooled solutions and separate the layers promptly.
-
-
Recrystallization Issues: Choosing an inappropriate solvent or using too much solvent can lead to significant product loss.
-
Solution: Select a recrystallization solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. An ethanol/water mixture is often a good choice for acetanilides. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Question 5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.
-
High Solute Concentration: If the solution is supersaturated, the product may not have time to form a crystal lattice.
-
Solution: Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent until the solution is clear. Then, allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal nucleation and growth.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling.
-
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound.
-
Solution: Consider a different solvent or solvent system with a lower boiling point.
-
Frequently Asked Questions (FAQs)
Q1: What is a good TLC solvent system to monitor the reaction?
A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A ratio of 3:1 or 2:1 (hexane:ethyl acetate) should provide good separation between the more polar starting aniline and the less polar acetanilide product. The diacetylated byproduct, if present, will be even less polar than the desired product.
Q2: What are the expected physical properties of this compound?
-
Appearance: White to off-white solid.
-
Molecular Weight: 187.60 g/mol .
-
Melting Point: 117-120 °C.
Q3: How should I store the starting material, 2-chloro-4-fluoroaniline?
2-Chloro-4-fluoroaniline can be sensitive to air and light. It should be stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.
Q4: Can I use acetic acid as the acetylating agent?
While acetic acid can be used, it is the least reactive of the common acetylating agents and typically requires high temperatures and/or a catalyst, which can lead to more side products. Acetic anhydride or acetyl chloride are generally more efficient for this transformation.
Experimental Protocols
Synthesis of this compound using Acetic Anhydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2-chloro-4-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Activated charcoal (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal (if used).
-
Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Data Summary
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and coloration. |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | Acetyl chloride is more reactive but requires a base. |
| Molar Ratio (Aniline:Acylating Agent) | 1 : 1.05 - 1.1 | A large excess can lead to diacylation. |
| Solvent | Glacial Acetic Acid, Dichloromethane, or Toluene | The choice of solvent can affect reaction rate and solubility. |
| Temperature | 50 - 100 °C | Balances reaction rate with potential for side product formation. |
| Base (if using Acetyl Chloride) | Triethylamine or Pyridine (1.1 eq) | Neutralizes the HCl byproduct. |
| Recrystallization Solvent | Ethanol/Water, Toluene, or Ethyl Acetate/Hexane | Should provide good differential solubility for purification. |
Troubleshooting Workflow
Below is a diagram illustrating a decision-making process for troubleshooting low yield or incomplete reactions.
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Technical Support Center: Degradation Pathways of 2'-Chloro-4'-fluoroacetanilide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Chloro-4'-fluoroacetanilide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation important?
This compound is a chemical intermediate primarily used in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs, and agrochemicals.[1] Understanding its degradation pathways is crucial for several reasons:
-
Stability Indicating Methods: To develop analytical methods that can accurately quantify the parent compound in the presence of its degradation products. This is a regulatory requirement for pharmaceutical products.[2][3]
-
Shelf-life Determination: To predict the stability of the compound under various storage conditions and establish an appropriate shelf-life.[4]
-
Impurity Profiling: To identify and characterize potential degradation products, which may have different toxicological profiles than the parent compound.
-
Environmental Fate: To understand how the compound and its degradants behave in the environment, which is particularly relevant for its use in agrochemicals.[5]
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-fluoroaniline and acetic acid.[6]
-
Oxidation: The aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve cleavage of the C-Cl bond (dechlorination) or other transformations.[7]
-
Biotransformation: In environmental or biological systems, microbial degradation is a significant pathway for similar chloroacetanilide herbicides.[5][8] This can involve N-dealkylation and hydroxylation of the aromatic ring.[8]
Below is a proposed degradation pathway diagram based on these principles.
Caption: Proposed degradation pathways of this compound.
Troubleshooting Guides
Problem 1: I am not seeing any degradation in my forced degradation study.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Stress conditions are too mild. | The energy input (e.g., temperature, light intensity, reagent concentration) may be insufficient to overcome the activation energy of the degradation reaction.[2] | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or use a more powerful light source. However, avoid overly harsh conditions that can lead to unrealistic degradation pathways. |
| Incorrect solvent or pH. | The solubility and stability of this compound are dependent on the solvent and pH. The compound may be more stable under the conditions you have chosen. | Ensure the compound is fully dissolved. If performing hydrolysis, ensure the pH is sufficiently acidic or basic to promote the reaction. Consider using a co-solvent if solubility is an issue. |
| Analytical method is not stability-indicating. | Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. The degradants may be co-eluting with the parent peak.[2] | Develop and validate a stability-indicating method. This typically involves using a gradient elution in HPLC and evaluating peak purity using a photodiode array (PDA) detector or mass spectrometer (MS). |
Problem 2: I am seeing too many peaks in my chromatogram and I can't identify them.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Secondary degradation. | The initial degradation products may themselves be unstable under the stress conditions and are breaking down into further products. | Perform a time-course study to monitor the formation and disappearance of peaks over time. This can help to distinguish primary from secondary degradation products. |
| Interaction with excipients (if in a formulation). | The active pharmaceutical ingredient (API) may be reacting with excipients in the formulation under stress conditions. | Conduct forced degradation studies on the API alone and on a placebo (formulation without the API) to identify peaks originating from the excipients. |
| Complex degradation pathways. | The compound may be degrading through multiple pathways simultaneously, leading to a complex mixture of products. | Use a high-resolution analytical technique like LC-MS/MS to obtain mass information for each peak.[9] This will help in the tentative identification of the degradation products by proposing elemental compositions and fragmentation patterns. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
3. Sample Preparation for Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base and acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
4. HPLC-UV/MS Analysis:
-
A stability-indicating method should be developed. A good starting point for a reversed-phase HPLC method is provided below.[10]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the unstressed control.
-
Identify the degradation peaks and calculate the percentage degradation.
-
Use the mass spectral data to propose structures for the degradation products.
Below is a workflow diagram for the forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. fda.gov [fda.gov]
- 4. npra.gov.my [npra.gov.my]
- 5. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. benchchem.com [benchchem.com]
stability of 2'-Chloro-4'-fluoroacetanilide under different conditions
Technical Support Center: 2'-Chloro-4'-fluoroacetanilide Stability
Introduction
Welcome to the technical support guide for this compound (CAS RN: 399-35-9). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their experimental workflows.[1] As a key building block in the synthesis of pharmaceuticals like analgesics and anti-inflammatory agents, as well as agrochemicals, understanding its stability is paramount to ensuring the reliability and reproducibility of your results.[1]
This guide provides in-depth, field-proven insights into the stability of this compound under various conditions. It is structured to help you anticipate potential challenges, troubleshoot common issues, and implement robust experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, the compound, which typically appears as a white to off-white crystalline powder, should be stored at 2 - 8 °C in a tightly sealed container, protected from light and moisture.[1] Some suppliers recommend room temperature storage in a cool, dark place (<15°C). Always refer to the supplier's specific recommendations on the Certificate of Analysis.
Q2: What are the initial signs of degradation?
A: Visual signs can include a change in color from white to yellow or brown, or a change in the physical state of the powder (e.g., clumping, which may indicate moisture absorption). Chemically, the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC) is a definitive sign of degradation.
Q3: Is this compound sensitive to light?
A: While specific photostability data for this exact compound is not extensively published, compounds with similar aromatic structures can be susceptible to photolytic degradation.[2] It is best practice to store the material in an amber vial or in a dark location and to minimize exposure to direct light during experimental procedures.
Q4: What are the primary products of degradation I should look for?
A: The most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the amide bond. This would result in the formation of 2-chloro-4-fluoroaniline and acetic acid .
In-Depth Stability Profile
This compound is generally stable under standard handling and storage conditions.[3] However, its stability can be compromised by exposure to harsh environmental factors. The primary point of vulnerability in the molecule is the amide linkage, which is susceptible to hydrolysis.
pH and Hydrolytic Stability
The rate of hydrolysis is highly dependent on pH.
-
Acidic Conditions (pH < 4): The compound is susceptible to acid-catalyzed hydrolysis. The reaction involves the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH 6-8): Hydrolysis is slowest at or near neutral pH.
-
Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and the amine. This process is generally faster than acid-catalyzed hydrolysis for acetanilides.[4][5]
Expert Insight: The presence of electron-withdrawing groups (chlorine and fluorine) on the aniline ring can influence the rate of hydrolysis. While they make the amide nitrogen less basic, they also increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis, especially under basic conditions.
Thermal Stability
The compound has a melting point between 117-120 °C.[1] Thermal decomposition may occur at temperatures approaching or exceeding this range.[3] During forced degradation studies, it is common to assess thermal stability by exposing the compound to dry heat (e.g., 105 °C for several hours) to identify potential thermally induced degradants.[6] In case of fire, hazardous decomposition products such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides can be generated.[3]
Oxidative Stability
Exposure to strong oxidizing agents should be avoided.[3] Oxidative degradation can be tested in the laboratory using solutions of hydrogen peroxide (e.g., 3-30% H₂O₂). The aniline ring is susceptible to oxidation, which could lead to the formation of various oxidized byproducts, including N-oxides or hydroxylated species.
Summary of Stress Conditions
The following table summarizes the typical conditions used in forced degradation studies, which are designed to intentionally degrade a sample to identify potential degradation products and pathways.[2]
| Stress Condition | Typical Reagent/Parameter | Potential Degradation Pathway | Primary Degradant |
| Acid Hydrolysis | 0.1 M - 2 N HCl, elevated temperature (e.g., 60-80 °C) | Amide Bond Cleavage | 2-Chloro-4-fluoroaniline |
| Base Hydrolysis | 0.1 M - 2 N NaOH, elevated temperature (e.g., 60-80 °C) | Amide Bond Cleavage | 2-Chloro-4-fluoroaniline |
| Oxidation | 3-30% H₂O₂, room temp or elevated temp | Ring Oxidation, N-Oxidation | Oxidized Derivatives |
| Thermal | Dry Heat, >80 °C up to melting point | Thermal Decomposition | Various |
| Photolytic | UV/Vis light exposure (e.g., 1.2 million lux hours) | Photochemical Rearrangement/Cleavage | Various |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of an unexpected peak in my HPLC chromatogram during analysis.
| Potential Cause | Diagnostic Step | Solution |
| Hydrolysis of the compound in solution. | 1. Check the pH of your mobile phase or sample diluent. Is it strongly acidic or basic? 2. Prepare a fresh sample and analyze it immediately. Compare this to a sample that has been sitting in the autosampler for several hours. | 1. Adjust the pH of your mobile phase and sample diluent to be near neutral (pH 6-8) if the method allows. 2. If using buffered solutions, ensure they are fresh and have the correct pH. 3. Minimize the time between sample preparation and analysis. |
| On-column degradation. | Inject a known standard of the likely degradant, 2-chloro-4-fluoroaniline. Does its retention time match the unexpected peak? | If the mobile phase is causing degradation, it must be redeveloped. Consider using a less aggressive pH or organic modifier. |
| Solvent incompatibility. | Was the sample dissolved in a reactive solvent? (e.g., highly acidic or basic) | Dissolve the sample in a neutral, non-reactive solvent like acetonitrile, methanol, or a mixture with water immediately before analysis. |
Issue 2: My reaction yield is lower than expected, and I suspect my starting material has degraded.
| Potential Cause | Diagnostic Step | Solution |
| Improper storage of the starting material. | 1. Review the storage conditions of your this compound. Was it exposed to heat, light, or moisture? 2. Run a purity check on your starting material using HPLC or GC-MS. | 1. Always store the compound at the recommended 2-8 °C, protected from light.[1] 2. If purity is compromised, procure a new, verified batch of the starting material. |
| Degradation during the reaction setup. | Were the reaction conditions harsh (e.g., strong acid/base, high temperature for extended periods) before the addition of other reagents? | Add the this compound to the reaction mixture at a later stage if possible, or perform the reaction at a lower temperature. |
Visualizing Degradation & Workflows
Primary Hydrolytic Degradation Pathway
The diagram below illustrates the most common degradation pathway for this compound under both acidic and basic hydrolytic conditions.
Caption: Hydrolysis of the amide bond is the primary degradation pathway.
Experimental Workflow: Stability Assessment
The following workflow outlines a typical forced degradation study.
Caption: Workflow for a forced degradation stability study.
Experimental Protocols
Protocol 1: Preparation of Samples for Forced Degradation Study
Objective: To prepare samples of this compound for stress testing under various conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in methanol or acetonitrile in a 10 mL volumetric flask to obtain a 1 mg/mL stock solution.
-
Acid Hydrolysis Sample: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 1 N HCl. Cap the vial and heat in a water bath at 60°C for 4 hours.
-
Base Hydrolysis Sample: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 1 N NaOH. Cap the vial and heat in a water bath at 60°C for 2 hours.
-
Oxidative Degradation Sample: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 3% H₂O₂. Cap the vial and keep at room temperature for 24 hours, protected from light.
-
Control Sample: Transfer 1 mL of the stock solution to a vial. Add 1 mL of deionized water. Store at 2-8°C in the dark.
-
Sample Neutralization & Dilution: After the specified stress period, allow samples to cool to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a final concentration of ~0.1 mg/mL with your mobile phase or a suitable diluent for analysis.
Self-Validation Check: The control sample should show no significant degradation when analyzed. The peak purity of the parent compound in the control sample should be high, confirming that any degradation observed in the stressed samples is due to the applied conditions and not the analytical method itself.
References
removing impurities from 2-chloro-4-fluoroaniline starting material
Welcome to the technical support center for handling and purifying 2-chloro-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity starting materials for reproducible and successful outcomes. Here, we address common challenges and provide detailed, field-proven protocols to help you troubleshoot impurities in your 2-chloro-4-fluoroaniline.
Introduction: The Critical Role of Starting Material Purity
2-Chloro-4-fluoroaniline is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. The purity of this starting material is paramount, as even minor impurities can lead to significant downstream consequences, including:
-
Formation of difficult-to-remove byproducts: Impurities can react with your reagents, leading to a complex product mixture and reduced yield.
-
Inconsistent reaction kinetics: Catalytic processes are particularly sensitive to impurities that can poison or inhibit the catalyst.
-
Failed crystallization or purification of the final product: Impurities can interfere with crystal lattice formation or co-elute with your target molecule.
-
Compromised biological activity or safety profile: Structural isomers or related substances can have different pharmacological or toxicological properties.
This guide provides a systematic approach to identifying and removing common impurities from 2-chloro-4-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered by researchers in a direct question-and-answer format.
Q1: My 2-chloro-4-fluoroaniline is a yellow or brown liquid, but the specifications say it should be colorless. What causes this discoloration and is it a problem?
A1: This is the most common issue observed with anilines. The discoloration is almost always due to air oxidation.[1] Like many anilines, 2-chloro-4-fluoroaniline is susceptible to oxidation when exposed to air and light over time, forming highly colored polymeric impurities.[2]
-
Causality: The amino group (-NH₂) on the benzene ring is electron-rich, making the molecule prone to losing electrons (oxidation).[1] This process can be accelerated by exposure to oxygen, light, and trace metal impurities.
-
Impact on Reactions: While a slight yellow tint may not significantly impact many reactions, a dark brown or red color indicates a higher concentration of impurities. These oxidized species can interfere with sensitive reactions, particularly those involving transition metal catalysts.
-
Solution: For most applications, the colored impurities can be effectively removed by vacuum distillation or, for smaller scales, by passing the material through a short plug of activated carbon or silica gel. A detailed distillation protocol is provided below.
Q2: What are the most likely impurities in my commercially sourced 2-chloro-4-fluoroaniline?
A2: Besides oxidation products, common impurities are typically related to the synthetic route used for its manufacture. A prevalent synthesis involves the chlorination of 4-fluoroaniline or the reduction of 2-chloro-4-fluoronitrobenzene.[3][4] Potential impurities include:
-
Positional Isomers: Isomers such as 4-chloro-2-fluoroaniline or other chloro-fluoro-aniline variants can be present if the initial electrophilic substitution reactions are not perfectly regioselective. These can be particularly challenging to separate due to their similar physical properties.
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-fluoroaniline or 2-chloro-4-fluoronitrobenzene.
-
Over-halogenated Species: The presence of dichlorofluoroanilines is possible if chlorination is not carefully controlled.
-
Residual Solvents: Solvents from the reaction or a previous purification step may be present.
These impurities can be identified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6] ¹H and ¹⁹F NMR spectroscopy are also powerful tools for identifying and quantifying fluorine-containing impurities.[5][7]
Q3: I'm performing column chromatography to purify my aniline, but I'm getting poor separation and significant "tailing" of my product spot on TLC. What's wrong?
A3: This is a classic problem when purifying basic compounds like anilines on standard silica gel.
-
The Cause: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your aniline interacts strongly with these acidic sites via acid-base interactions. This strong binding causes the compound to "stick" to the column, leading to poor elution, broad peaks (tailing), and sometimes irreversible adsorption.[8][9]
-
The Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. The standard and most effective method is to add a small amount of a volatile base to your eluent system.
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline to pass through the column without strong interaction, resulting in sharp peaks and good separation.[9]
-
Alternative Stationary Phases: For particularly difficult separations, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[9]
-
Q4: Can I use recrystallization to purify 2-chloro-4-fluoroaniline? It appears as a liquid in the bottle.
A4: 2-Chloro-4-fluoroaniline has a reported melting point of around 19-22°C (though some sources list higher values for its hydrochloride salt), meaning it can be a liquid or a low-melting solid depending on ambient temperature.[3][10] If your material is solid or can be induced to crystallize upon cooling, recrystallization is a viable and powerful purification technique, especially for removing colored oxidation products and baseline impurities.
-
Key Challenge: The main challenge is finding a suitable solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold.[11]
-
Troubleshooting "Oiling Out": A common failure mode is the compound separating as an oil instead of crystals. This happens when the solution is too saturated or cools too quickly. To fix this, reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[11]
In-Depth Purification Protocols
Method 1: Vacuum Distillation (Preferred for Bulk Purification)
Vacuum distillation is the most effective method for purifying multi-gram to kilogram quantities of 2-chloro-4-fluoroaniline, as it efficiently removes non-volatile colored impurities and other substances with significantly different boiling points.
Underlying Principle: By reducing the pressure, the boiling point of the liquid is lowered, allowing it to vaporize at a temperature below its decomposition point. Oxidized, polymeric impurities are non-volatile and will remain in the distillation flask.
Step-by-Step Protocol:
-
Safety First: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 2-Chloro-4-fluoroaniline is harmful if inhaled, swallowed, or in contact with skin.[12][13]
-
Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. A short-path setup is recommended to minimize product loss on the glass surfaces. Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Charge the Flask: Add the crude 2-chloro-4-fluoroaniline to the distilling flask, filling it to no more than two-thirds of its volume.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the liquid continuously.
-
Fraction Collection: Collect the distilled product in a pre-weighed receiving flask. The product should be a colorless liquid. Discard any initial forerun (lower-boiling impurities).
-
Completion: Stop the distillation when the temperature drops or when only a dark, tarry residue remains in the distilling flask.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum. Venting a hot system can cause an explosion.
| Pressure | Approximate Boiling Point |
| 760 mmHg (Atmospheric) | ~192 °C[10] |
| 39.8 mmHg | ~120 °C[12] |
| 1.33 kPa (~10 mmHg) | ~90-92 °C[14] |
| 0.25 mmHg | ~70-71 °C[3] |
Method 2: Column Chromatography (For Isomer Separation)
This method is ideal for separating closely related impurities like positional isomers, which are difficult to remove by distillation.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Your target compound should have an Rf value of approximately 0.2-0.3 for good separation.
-
Prepare the Eluent: Prepare a sufficient volume of your chosen eluent. Crucially, add 0.5-1% triethylamine (Et₃N) to this eluent to prevent tailing.
-
Pack the Column: Pack a glass chromatography column with silica gel using the "slurry method" with your prepared eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Load the Sample: Dissolve your crude aniline in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with your Et₃N-modified eluent. Collect fractions in test tubes or flasks.
-
Monitor Separation: Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the pure fractions (those containing only your desired product) and remove the solvent and triethylamine using a rotary evaporator.
Method 3: Acid-Base Extraction (A Quick Cleanup)
This liquid-liquid extraction technique is excellent for removing neutral or acidic impurities from your basic aniline.
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org_layer1 [label="Organic Layer:\nNeutral/Acidic Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; discard1 [label="Discard", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
aq_layer1 [label="Aqueous Layer:\nAnilinium Salt (R-NH3+Cl-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_base [label="Add NaOH (aq)\nto pH > 10", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extract [label="Extract with fresh\nOrganic Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate2 [label="Separate Layers", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
aq_layer2 [label="Aqueous Layer:\nInorganic Salts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; discard2 [label="Discard", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
org_layer2 [label="Organic Layer:\nPurified Aniline (R-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Dry (Na2SO4),\nFilter, Evaporate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure Aniline", fillcolor="#FFFFFF", fontcolor="#34A853", style="rounded,filled"];
// Connections start -> add_acid; add_acid -> separate1; separate1 -> org_layer1 [label="Top/Bottom Layer"]; org_layer1 -> discard1; separate1 -> aq_layer1 [label="Bottom/Top Layer"]; aq_layer1 -> add_base; add_base -> extract; extract -> separate2; separate2 -> aq_layer2 [label="Bottom Layer"]; aq_layer2 -> discard2; separate2 -> org_layer2 [label="Top Layer"]; org_layer2 -> finish; finish -> product; } enddot Diagram: Workflow for Acid-Base Extraction of Aniline.
Purification Method Selection Guide
Choosing the right purification method depends on the scale of your work and the nature of the impurities. Use this decision tree to guide your choice.
// Nodes start [label="Assess Impurity Profile\n(TLC, GC-MS, NMR, Color)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
is_colored [label="Is the primary impurity\ncolor (oxidation)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_isomer [label="Are positional isomers\nthe main concern?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_neutral [label="Are impurities\nneutral/acidic organics?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
distillation [label="Vacuum Distillation\n(Best for >5g scale)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography\n(with 1% Et3N in eluent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Acid-Base Extraction\n(Quick cleanup)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="High-Purity\n2-Chloro-4-fluoroaniline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_colored;
is_colored -> distillation [label="Yes (High Scale)"]; is_colored -> is_isomer [label="No"];
is_isomer -> chromatography [label="Yes"]; is_isomer -> is_neutral [label="No"];
is_neutral -> extraction [label="Yes"]; is_neutral -> end_node [label="No (Purity is sufficient)"];
distillation -> end_node; chromatography -> end_node; extraction -> end_node; } enddot Diagram: Decision tree for selecting a purification method.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Chloro-4-fluoroaniline | 2106-02-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
Technical Support Center: Scaling Up 2'-Chloro-4'-fluoroacetanilide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2'-Chloro-4'-fluoroacetanilide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to ensure a robust, safe, and efficient scale-up process.
Overview of the Synthesis Pathway
This compound is a key intermediate in the pharmaceutical and agrochemical industries. The most common and industrially viable synthesis route is the N-acylation of 2-Chloro-4-fluoroaniline. This reaction is typically performed using an acylating agent such as acetic anhydride or acetyl chloride, often in a suitable solvent.
The fundamental reaction is as follows:
While straightforward on a lab scale, this process presents several challenges during scale-up, primarily related to reaction control, impurity management, and product isolation.[1][2]
General Synthesis Workflow
Below is a diagram outlining the typical workflow for the production of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion
Q: My acylation reaction shows low conversion (<95%) on a larger scale, even with extended reaction times. What are the likely causes and how can I optimize for a higher yield?
A: Low conversion during scale-up is a common issue often rooted in physical and chemical parameter changes that are not apparent in small-scale lab reactions.[2][3]
-
Causality & Explanation:
-
Mass Transfer Limitations: In large reactors, inefficient mixing can create "dead zones" where reactants are not adequately dispersed.[2] This leads to localized concentration gradients, slowing the overall reaction rate. Unlike a small flask with vigorous magnetic stirring, large-scale mechanical stirrers may require optimization of impeller type, position, and speed.
-
Heat Transfer Inefficiency: Acylation reactions are often exothermic.[4] Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1][3] If the heat is not removed effectively, localized hot spots can form, potentially leading to side reactions or degradation, while other cooler zones may react too slowly.
-
Moisture Contamination: Acylating agents like acetic anhydride and acetyl chloride are highly sensitive to moisture.[5] On a larger scale, there are more opportunities for atmospheric moisture to enter the system through transfer lines or reactor headspace, which hydrolyzes the acylating agent and reduces its effective concentration.
-
Starting Material Quality: The purity of 2-Chloro-4-fluoroaniline can vary between batches. Impurities can interfere with the reaction. Always ensure the starting material meets the required specifications.
-
-
Troubleshooting & Optimization Strategy:
-
Improve Mixing: Evaluate and optimize the agitation speed. For viscous slurries, consider using a different type of impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity.
-
Control Temperature Profile: Implement a jacketed reactor with precise temperature control. For highly exothermic reactions, consider a semi-batch process where the acylating agent is added slowly and controllably to manage the rate of heat generation.[4]
-
Ensure Anhydrous Conditions: Thoroughly dry all equipment and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5]
-
Stoichiometry Adjustment: On a larger scale, a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent may be necessary to drive the reaction to completion, compensating for any minor losses due to moisture or headspace reactions. Monitor the reaction progress using in-process controls like HPLC or TLC.[5]
-
Issue 2: Formation of Impurities
Q: My scaled-up batch shows a significant increase in impurities, particularly a di-acylated byproduct and colored contaminants. How can I suppress these side reactions?
A: Impurity profiles often change during scale-up due to variations in local concentrations and temperatures.[1]
-
Causality & Explanation:
-
Di-acylation: This is a common side reaction in acylation chemistry.[5] While less common for anilines compared to ureas, it can occur if there are localized areas of high acylating agent concentration, which can happen with poor mixing or too rapid addition.
-
Over-chlorination/Byproducts from Starting Material: The 2-Chloro-4-fluoroaniline starting material may contain isomers or related impurities (e.g., dichloro-fluoroaniline). These can react to form their corresponding acetanilide derivatives, which may be difficult to remove.
-
Thermal Degradation: The product or reactants can degrade at elevated temperatures, especially in the presence of acidic byproducts (like HCl if using acetyl chloride), leading to the formation of colored impurities.[6]
-
-
Troubleshooting & Optimization Strategy:
-
Controlled Reagent Addition: Add the acylating agent dropwise or via a syringe pump below the surface of the reaction mixture to ensure rapid dispersion and avoid localized high concentrations.[5]
-
Temperature Management: Maintain the optimal reaction temperature. Avoid exceeding the recommended temperature, as this can accelerate side reactions and degradation.
-
Purification of Starting Materials: If impurities from the starting aniline are suspected, consider purifying it by distillation or recrystallization before use.
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) can help remove unreacted basic starting material, while a basic wash (e.g., sodium bicarbonate) can neutralize acidic byproducts and catalysts.[5]
-
Decolorization: If the crude product is colored, a charcoal treatment during recrystallization can be effective at removing colored impurities.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?
A1: The key CPPs to monitor and control are:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions.
-
Reagent Addition Rate: Directly impacts exotherm control and impurity formation.
-
Agitation Speed: Essential for ensuring reaction homogeneity and efficient heat/mass transfer.
-
Reaction Time: Must be optimized to ensure complete conversion without promoting product degradation.
-
pH during Workup: Critical for separating impurities and achieving good product isolation.
Q2: How does the choice of acylating agent (acetic anhydride vs. acetyl chloride) impact the scale-up process?
A2: The choice has significant implications for both the reaction and safety on a large scale.
-
Acetic Anhydride: Generally preferred for scale-up. It is less volatile and less corrosive than acetyl chloride. The byproduct is acetic acid, which is easier to handle and remove. The reaction is typically less exothermic.[4]
-
Acetyl Chloride: Highly reactive and can provide faster reaction rates at lower temperatures. However, it is more hazardous, highly volatile, and corrosive. It produces hydrogen chloride (HCl) gas as a byproduct, which requires a base or scavenger to neutralize and specialized equipment to handle off-gassing safely.[7] For large-scale production, the handling and safety requirements for acetyl chloride are much more stringent.
Q3: What are the primary safety hazards associated with the large-scale production of this compound?
A3: The main hazards include:
-
Raw Material Toxicity: 2-Chloro-4-fluoroaniline is toxic if inhaled, ingested, or absorbed through the skin.[8][9] Acetic anhydride and acetyl chloride are corrosive and cause severe burns.[6]
-
Thermal Runaway: The acylation reaction is exothermic. A loss of cooling or an uncontrolled addition of the acylating agent could lead to a thermal runaway, causing a rapid increase in temperature and pressure inside the reactor.[3]
-
Handling of Solid Powder: The final product is a powder. Care must be taken to avoid dust generation and inhalation during filtration, drying, and packaging, as it can cause skin, eye, and respiratory irritation.[6][10]
-
Corrosive Byproducts: If using acetyl chloride, the generation of HCl gas poses a corrosion risk to equipment and is a respiratory hazard.
All operations should be conducted in well-ventilated areas with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[6][8]
Q4: Which analytical techniques are essential for in-process control (IPC) and final product release?
A4: A robust analytical strategy is crucial for a successful scale-up.
-
In-Process Control (IPC):
-
TLC (Thin-Layer Chromatography): A quick, qualitative method to monitor the disappearance of the starting material.
-
HPLC (High-Performance Liquid Chromatography): The preferred method for quantitative analysis. It can accurately track the consumption of starting material and the formation of the product and key impurities.[11]
-
-
Final Product Release:
-
HPLC: To determine the final purity and quantify any impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify and quantify volatile impurities.[11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the final product.[10]
-
Melting Point: A simple and effective test to assess purity. The melting point of this compound is reported to be in the range of 117-120 °C.
-
Experimental Protocol and Data
Lab-Scale Synthesis Protocol
This protocol describes a typical lab-scale synthesis of this compound.
Materials:
-
2-Chloro-4-fluoroaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Chloroform (or another suitable aprotic solvent)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-4-fluoroaniline (1.0 eq) in chloroform.
-
Reagent Addition: Begin stirring the solution and add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.[4] Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding ice-water to hydrolyze any excess acetic anhydride.[4]
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Process Parameters: Lab vs. Scale-Up
The following table summarizes key parameters and considerations when moving from a lab scale to a pilot or production scale.
| Parameter | Lab Scale (e.g., 100 g) | Pilot/Production Scale (e.g., 100 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 5-10 mL / g of substrate | 3-6 L / kg of substrate | Reduce solvent volume to improve throughput, but ensure the mixture remains stirrable. |
| Agitation | Magnetic Stir Bar | Mechanical Stirrer (Impeller) | Stirrer design and speed are critical for heat and mass transfer.[2] |
| Reagent Addition | Manual Dropwise Addition | Controlled Pumping (e.g., Metering Pump) | Rate must be carefully controlled to manage the exotherm. Sub-surface addition is preferred. |
| Heat Transfer | Flask Surface Area | Reactor Jacket | The lower surface-area-to-volume ratio requires efficient jacket cooling.[1] |
| Work-up | Beaker with Ice | Quenching in a separate, agitated vessel | Quenching must be controlled to prevent excessive heat or gas evolution. |
| Filtration | Büchner Funnel | Centrifuge or Filter Dryer | Efficiency of filtration and washing is critical for purity and yield. |
| Drying | Vacuum Oven | Vacuum Dryer (e.g., Rotary Cone Dryer) | Ensure uniform drying without overheating to prevent product degradation. |
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis for Synthetic Strategy: 2'-Chloro-4'-fluoroacetanilide vs. 2'-Bromo-4'-fluoroacetanilide
In the landscape of medicinal and agricultural chemistry, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the vast array of building blocks, halogenated anilides play a pivotal role due to their versatile reactivity. This guide provides an in-depth comparison of two closely related yet distinct intermediates: 2'-Chloro-4'-fluoroacetanilide and 2'-Bromo-4'-fluoroacetanilide.
Both molecules share a common 4'-fluoroacetanilide backbone, a structural motif frequently employed to enhance metabolic stability and bioavailability in drug candidates.[1] The primary distinction lies in the halogen atom—chlorine versus bromine—at the 2' position of the phenyl ring. This seemingly minor difference has significant implications for the compound's physicochemical properties, reactivity in subsequent synthetic transformations, and ultimately, its suitability for specific applications. This document will dissect these differences, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The initial step in evaluating a chemical intermediate involves a thorough understanding of its physical and chemical properties. These characteristics not only influence handling and storage but also provide insights into the molecule's behavior in a reaction environment. The table below summarizes the key physicochemical data for this compound and 2'-Bromo-4'-fluoroacetanilide.
| Property | This compound | 2'-Bromo-4'-fluoroacetanilide |
| CAS Number | 399-35-9[2][3][4][5] | 1009-22-9[6][7][8][9][10][11] |
| Molecular Formula | C₈H₇ClFNO[2][3] | C₈H₇BrFNO[6][8] |
| Molecular Weight | 187.60 g/mol [2][3] | 232.05 g/mol [6][8] |
| Appearance | Solid | White to almost white powder or crystal[6][9] |
| Melting Point | 115-116 °C[12] | 117-119 °C[8] |
| Boiling Point | Not readily available | 337.5 °C (Predicted)[8] |
| Solubility | Not readily available | Soluble in Methanol and Dichloromethane[8][10] |
The most notable difference is the molecular weight, a direct consequence of the heavier bromine atom. While their melting points are quite similar, the difference in the halogen's identity is the primary driver of their distinct chemical reactivity.
Synthesis and Reactivity: The Halogen's Influence
The synthetic utility of these compounds is largely defined by the nature of the carbon-halogen bond. Both compounds are typically prepared via a two-step sequence starting from 4-fluoroaniline: acetylation followed by electrophilic halogenation.
General Synthesis Pathway
The common synthetic route involves the protection of the amine group as an acetamide, which then directs the subsequent halogenation to the ortho position.
Caption: General synthetic scheme for 2'-Halo-4'-fluoroacetanilides.
Reactivity Comparison: Chlorine vs. Bromine
The choice between the chloro and bromo derivative is often dictated by the intended subsequent reaction.
-
Nucleophilic Aromatic Substitution (SNA_r_): In reactions where the halogen acts as a leaving group, the bromo derivative is generally more reactive. The Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, making bromine a better leaving group. This is a crucial consideration in the synthesis of complex molecules where this position is further functionalized.
-
Cross-Coupling Reactions: Both compounds are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). However, the C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the C-Cl bond. Consequently, 2'-Bromo-4'-fluoroacetanilide often allows for milder reaction conditions and may provide higher yields in these transformations.[13]
-
Grignard/Organolithium Formation: Formation of organometallic reagents via metal-halogen exchange is more facile with the bromo derivative due to the higher reactivity of the C-Br bond.
Caption: Relative reactivity in Palladium-catalyzed cross-coupling.
Applications in Research and Development
Both molecules are valuable intermediates in the synthesis of biologically active compounds. Their utility spans pharmaceuticals, agrochemicals, and material science.
-
This compound: This compound serves as a key building block in the synthesis of analgesics and anti-inflammatory agents.[4] In the agrochemical sector, it is used in formulating herbicides.[4] Its structural features are also leveraged in the production of specialty polymers.[4]
-
2'-Bromo-4'-fluoroacetanilide: This intermediate is widely used in pharmaceutical development, particularly for anti-inflammatory drugs, analgesics, and potential cancer treatments where it can be a precursor to selective inhibitors.[6] Its applications extend to agrochemicals, where it is a component in some herbicides and pesticides, and to material science for creating advanced polymers.[6] It is also a key intermediate in the synthesis of the fungicide Bixafen.[14]
The choice between the two often depends on the synthetic route's efficiency. For syntheses requiring a robust leaving group for cross-coupling, the bromo-variant is frequently preferred.
Experimental Protocol: Synthesis of 2'-Bromo-4'-fluoroacetanilide
This protocol details a representative synthesis of 2'-Bromo-4'-fluoroacetanilide from 4-fluoroaniline, adapted from established methods.[14][15]
Objective: To synthesize 2'-Bromo-4'-fluoroacetanilide via a two-step acetylation and bromination procedure.
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Bromine
-
Hydrogen Peroxide (30%)
-
Sodium Bisulfite
-
Ethanol
-
Water
-
Reaction flask, dropping funnel, condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
Step 1: Acetylation of 4-Fluoroaniline
-
In a reaction flask equipped with a stirrer and dropping funnel, add 4-fluoroaniline and glacial acetic acid.
-
Heat the mixture to approximately 50-60°C with stirring.
-
Slowly add acetic anhydride dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, maintain the reaction temperature at 70-80°C for 1-3 hours to ensure the reaction goes to completion.[15]
-
Cool the reaction mixture. The product, 4-fluoroacetanilide, may precipitate. This intermediate can be isolated or used directly in the next step.
Step 2: Bromination of 4-Fluoroacetanilide
-
Adjust the temperature of the crude 4-fluoroacetanilide mixture to 45-55°C.
-
Carefully add bromine dropwise while maintaining the temperature.[15]
-
Once the bromine addition is complete, stir the mixture at 50-60°C for 1-3 hours.[15]
-
Cool the mixture to 40-55°C and then add hydrogen peroxide dropwise. The hydrogen peroxide acts as an oxidizing agent to facilitate the bromination.[14][15]
-
After adding the hydrogen peroxide, maintain the temperature at 50-60°C for another 1-3 hours.[15]
-
Cool the reaction mixture and add a solution of sodium bisulfite to quench any remaining bromine and peroxide.[15]
-
The crude 2'-Bromo-4'-fluoroacetanilide will precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.[15]
Safety and Handling
Both compounds are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Information | This compound | 2'-Bromo-4'-fluoroacetanilide |
| Pictograms | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark), GHS09 (Environment) |
| Signal Word | Warning[3] | Warning[16] |
| Hazard Statements | H315: Causes skin irritation.[3][17] H319: Causes serious eye irritation.[3][17] H335: May cause respiratory irritation.[3][17] | H302: Harmful if swallowed.[16] H411: Toxic to aquatic life with long lasting effects.[16] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338[3][17] | P264, P270, P273, P301+P312, P391[16] |
Conclusion
This compound and 2'-Bromo-4'-fluoroacetanilide are valuable and versatile intermediates. The choice between them is not arbitrary but a strategic decision based on synthetic design.
-
Choose 2'-Bromo-4'-fluoroacetanilide when:
-
The synthetic route involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions where the halogen serves as the leaving group.
-
Milder reaction conditions are desired for subsequent transformations.
-
-
Choose this compound when:
-
The halogen is intended to remain in the final molecule as a key pharmacophore.
-
The subsequent chemistry does not require the displacement of the halogen.
-
Cost may be a deciding factor, as chloro-derivatives can sometimes be more economical.
-
By understanding the nuanced differences in reactivity imparted by the chlorine and bromine substituents, researchers can optimize their synthetic pathways, improve yields, and accelerate the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. SDS of this compound, Safety Data Sheets, CAS 399-35-9 - chemBlink [chemblink.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2'-Bromo-4'-fluoroacetanilide | 1009-22-9 [chemicalbook.com]
- 9. kscl.co.in [kscl.co.in]
- 10. biomall.in [biomall.in]
- 11. 错误页 [amp.chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 15. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
- 17. synquestlabs.com [synquestlabs.com]
A Comparative Guide to the Synthesis of Halogenated Acetanilides for the Modern Researcher
Halogenated acetanilides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The strategic introduction of a halogen atom onto the acetanilide scaffold can significantly modulate a molecule's biological activity and physicochemical properties. Consequently, the selection of an appropriate synthetic route is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and safety. This guide provides an in-depth comparison of the primary synthetic routes to halogenated acetanilides, offering field-proven insights and experimental data to inform your selection process.
The Strategic Importance of Halogenation
The acetamido group (-NHCOCH₃) in acetanilide is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The steric bulk of this group often favors the formation of the para-substituted isomer, a desirable outcome in many synthetic endeavors.[1][2][3][4] The choice of halogenation method depends on the desired halogen (chlorine, bromine, or iodine), regioselectivity, and the scale of the reaction. We will explore two principal strategies: direct electrophilic halogenation and indirect synthesis via the Sandmeyer reaction.
Direct Electrophilic Halogenation: The Workhorse Approach
Direct halogenation is the most common and straightforward method for preparing halogenated acetanilides. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a halogen electrophile attacks the electron-rich aromatic ring.[5][6]
The Mechanism: A Step-by-Step Look
The generally accepted mechanism for electrophilic aromatic halogenation of acetanilide involves three key steps:
-
Generation of the Electrophile: A potent electrophilic halogen species (X⁺) is generated from the halogenating agent.
-
Nucleophilic Attack: The π-electron system of the acetanilide ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated acetanilide.
Diagram: Generalized Electrophilic Aromatic Halogenation of Acetanilide
Caption: Generalized mechanism of electrophilic aromatic halogenation.
Chlorination of Acetanilide
The synthesis of chloroacetanilides, particularly p-chloroacetanilide, is a common undergraduate and industrial preparation.[7]
-
Dissolution: Dissolve acetanilide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Chlorination: Slowly bubble chlorine gas through the solution or add a suitable chlorinating agent like N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C.[8]
-
Reaction Monitoring: Stir the mixture in the ice bath for an additional 30-60 minutes after the addition is complete.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Workup: If chlorine gas was used, quench any excess by adding a small amount of sodium bisulfite solution. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain pure p-chloroacetanilide.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a polar protic solvent that can solvate the acetanilide and the electrophile.
-
Low Temperature: Controls the reaction rate, minimizing the formation of di-chlorinated byproducts.[8]
-
Quenching with Sodium Bisulfite: Safely neutralizes any unreacted and hazardous chlorine gas.
Bromination of Acetanilide
The bromination of acetanilide is a well-established procedure that predominantly yields the para-isomer due to the steric hindrance of the acetamido group.[1][3][9][10]
-
Dissolution: Dissolve acetanilide (e.g., 3 g) in glacial acetic acid (e.g., 10 mL) in a conical vial.[1]
-
Bromine Solution Preparation: In a separate container, carefully prepare a solution of bromine (e.g., 1.5 mL) in glacial acetic acid (e.g., 10 mL). Caution: Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment.[1]
-
Reaction: Add the bromine solution dropwise to the stirred acetanilide solution. An orange color will appear. Allow the mixture to stand at room temperature for about 15 minutes.[1][11]
-
Precipitation: Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) with stirring.
-
Workup: Collect the precipitated product by vacuum filtration and wash it first with a dilute sodium bisulfite solution to remove excess bromine, followed by cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain colorless needles of p-bromoacetanilide.[11]
To avoid handling liquid bromine, an in situ generation of bromine can be achieved using potassium bromate and hydrobromic acid.[6][11] A greener approach utilizes ceric ammonium nitrate (CAN) and potassium bromide in an ethanol-water mixture.[12][13]
Iodination of Acetanilide
Iodination of acetanilide requires a more reactive iodinating agent as iodine itself is less electrophilic than bromine or chlorine.
-
Dissolution: Dissolve acetanilide in glacial acetic acid.
-
Iodination: Slowly add a solution of iodine monochloride (ICl) in glacial acetic acid to the stirred acetanilide solution. The reaction is exothermic.
-
Reaction: Stir the mixture for several hours at room temperature. The product will precipitate out of the solution.
-
Precipitation: After allowing the mixture to stand for approximately 12 hours, pour it into a large volume of water.
-
Workup: Collect the crude product by filtration and wash it with water and a dilute sodium hydroxide solution.
-
Purification: Recrystallize the product from ethanol to yield pure p-iodoacetanilide.
An alternative method involves the use of iodine and nitric acid in acetic acid, which can provide excellent yields of p-iodoacetanilide.[14]
Indirect Synthesis: The Sandmeyer Reaction
The Sandmeyer reaction offers a powerful, albeit multi-step, alternative for the synthesis of aryl halides, including halogenated acetanilides.[15][16][17] This method is particularly useful when direct halogenation is problematic or when specific isomers are required that are not accessible through direct routes. The general pathway involves the diazotization of an aromatic amine followed by a copper(I) salt-catalyzed displacement of the diazonium group with a halide.[15][18]
The Mechanism: A Radical Pathway
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[16][17]
-
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[18]
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.
Diagram: The Sandmeyer Reaction for Aryl Halide Synthesis
References
- 1. docsity.com [docsity.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. byjus.com [byjus.com]
- 18. jk-sci.com [jk-sci.com]
A Comparative Guide to the Analytical Validation of 2'-Chloro-4'-fluoroacetanilide Purity
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2'-Chloro-4'-fluoroacetanilide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both chlorine and fluorine substitutions on the acetanilide backbone, makes it a versatile building block in medicinal chemistry.[1] As with any component destined for pharmaceutical use, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for the safety and efficacy of the final drug product.
Impurities, which can arise from the synthesis process, degradation, or storage, can have significant consequences.[2] They may be inert, reducing the potency of the API, or they could be reactive and potentially toxic, posing a direct risk to patient health.[3] Regulatory bodies, such as the FDA and EMA, mandate rigorous control of impurities, guided by the International Council for Harmonisation (ICH) guidelines.[2][4] Therefore, the development and validation of robust analytical methods to accurately determine the purity of this compound are of paramount importance.
This guide provides an in-depth comparison of two primary analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their needs.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and GC-MS for purity analysis is governed by the physicochemical properties of this compound and the specific requirements of the analysis, such as the need for routine quality control versus impurity identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[5] Given that this compound is a solid at room temperature, HPLC is an exceptionally suitable method. Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds.[5] While this compound can be analyzed by GC, its relatively higher boiling point compared to smaller molecules necessitates careful optimization of the method to prevent degradation in the injector port.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse for routine purity and assay testing in quality control laboratories due to its robustness, precision, and cost-effectiveness. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6]
Causality of Experimental Choices:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. For a moderately polar compound like this compound, a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) provide excellent separation and retention.[6]
-
UV Detection: The aromatic ring and carbonyl group in the this compound structure result in strong UV absorbance, making UV detection a sensitive and straightforward choice.[6] The detection wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Method Validation
This protocol outlines the steps for the validation of an HPLC-UV method for determining the purity of this compound, in accordance with ICH Q2(R2) guidelines.[7]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Pump, UV-Vis Detector, Column Oven, Autosampler | Standard equipment for reproducible chromatographic separation. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent resolution for aromatic amines and amides. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for amine-containing compounds by suppressing the ionization of residual silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient is essential for separating impurities with a wide range of polarities and ensuring that any late-eluting compounds are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 245 nm | Typically, acetanilides show strong absorbance around this wavelength. The optimal wavelength should be confirmed by running a UV scan of the analyte. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
Preparation of Solutions
-
Diluent: Mobile Phase A: Mobile Phase B (70:30 v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Validation Parameters and Acceptance Criteria
The validation process must demonstrate that the analytical procedure is fit for its intended purpose.[8]
-
Specificity (Forced Degradation Study): To prove the method is stability-indicating, forced degradation studies are performed.[8][9] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3] The method is considered specific if the main peak is well-resolved from any degradation product peaks.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60°C for 4 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
-
-
Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): The accuracy is determined by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, especially for identifying unknown impurities.[5] It offers high separation efficiency and provides structural information from the mass spectra, which is invaluable for impurity profiling.
Causality of Experimental Choices:
-
Capillary Column: A non-polar or mid-polarity column (e.g., DB-5ms) is generally suitable for separating a range of aromatic compounds.
-
Electron Ionization (EI): This is a hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" mass spectrum that can be compared against libraries for identification.
-
Split Injection: To avoid overloading the column with the main component and to ensure sharp peaks, a split injection is typically used.
Experimental Protocol: GC-MS Method for Impurity Profiling
GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector | Standard for high-resolution separation and identification. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | High enough to ensure rapid volatilization without causing thermal degradation. |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) | A temperature program is necessary to elute compounds with different boiling points. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures sharp peaks for the main component. |
| Ion Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-400 amu | Covers the molecular weight of the parent compound and expected impurities. |
Preparation of Solutions
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
Data Analysis
-
Purity Assessment: The purity is typically calculated using the area percent method, assuming that all compounds have a similar response factor in the MS detector.
-
Impurity Identification: The mass spectrum of each impurity peak is compared against a commercial mass spectral library (e.g., NIST) for tentative identification. The synthesis pathway should also be considered to predict likely process-related impurities (e.g., unreacted 2-chloro-4-fluoroaniline, di-acetylated products, or isomers).
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of the two methods. Note that as specific validated data for this compound is not publicly available, these values are based on typical performance for structurally similar compounds and are intended as a benchmark.[6]
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Best For | Routine purity testing, quantification, non-volatile impurities | Impurity identification, volatile impurities, high-resolution separation |
| Sensitivity | High (ng level) | Very High (pg level) |
| Quantification | Highly accurate and precise with external standards | Good, but can be affected by response factor differences |
| Impurity ID | Tentative, based on retention time | High confidence, based on mass spectral fragmentation |
| Sample Volatility | Not required | Required |
| Thermal Stability | Not required | Required |
Table 2: Representative Quantitative Performance Data
| Validation Parameter | HPLC-UV (Expected Performance) | GC-MS (Expected Performance) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% |
| LOQ | ~0.05% of nominal concentration | ~0.01% of nominal concentration |
Visualization of Workflows
HPLC-UV Validation Workflow
Caption: Workflow for HPLC-UV method validation.
Comparison of Analytical Techniques
Caption: Logical comparison of HPLC-UV and GC-MS.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analytical validation of this compound purity. The choice of method should be guided by the intended purpose of the analysis.
-
For routine quality control, purity determination, and assay , a validated HPLC-UV method is the superior choice. It is robust, highly reproducible for quantification, and well-suited for the non-volatile nature of the analyte. Its adherence to pharmacopeial standards like the USP General Chapter <621> makes it the industry standard for release testing.
-
For impurity identification and comprehensive impurity profiling , GC-MS offers an unparalleled advantage. The ability to obtain mass spectra of unknown peaks allows for their structural elucidation, which is critical during process development and for investigating out-of-specification results.
In a comprehensive drug development program, these methods are complementary. HPLC-UV serves as the validated method for routine quality control, while GC-MS is an indispensable tool for characterization and investigation. A self-validating system of quality control would employ HPLC for quantitative release and stability testing, with GC-MS used to identify any new or uncharacterized impurities that may appear. This dual approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Data of Acetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectroscopic data for acetanilide and its derivatives. As a foundational structure in many pharmaceuticals, understanding the nuances of how structural modifications impact spectroscopic signatures is crucial for synthesis confirmation, impurity profiling, and metabolic studies. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features.
The Spectroscopic Fingerprint: A Primer
Spectroscopic techniques are indispensable tools in the modern chemistry laboratory. Each method probes different aspects of a molecule's structure and electronic environment, providing a unique "fingerprint." For acetanilide and its derivatives, the most informative techniques are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy: Reveals the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and chemical environment of atoms.[2]
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[3]
Experimental Protocols: Ensuring Data Integrity
The quality of spectroscopic data is paramount. The following are generalized, yet robust, protocols for acquiring high-quality spectra for acetanilide derivatives. These protocols are designed to be self-validating by including necessary calibration and verification steps.
Sample Preparation and Instrument Calibration Workflow
References
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2'-Chloro-4'-fluoroacetanilide
In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. 2'-Chloro-4'-fluoroacetanilide has emerged as a particularly valuable building block due to its unique structural features. The presence of both chlorine and fluorine substituents on the aromatic ring enhances its reactivity and selectivity, paving the way for the synthesis of a diverse array of bioactive molecules with potential applications in treating a range of diseases.[1] This guide provides a comprehensive comparison of the biological activities of compounds derived from this versatile scaffold, supported by experimental data and detailed protocols, to aid researchers in their drug discovery endeavors.
The Versatility of the this compound Scaffold
The this compound molecule serves as an excellent starting point for synthesizing novel compounds due to the reactive sites it possesses. The acetanilide moiety can be hydrolyzed to the corresponding aniline, which is a key intermediate for building more complex heterocyclic structures. The chloro and fluoro groups not only influence the electronic properties of the aromatic ring but also provide opportunities for further functionalization, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.[2]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Derivatives of this compound have shown promising activity against clinically relevant bacteria, particularly Gram-negative species like Klebsiella pneumoniae.[3][4][5]
Featured Compound: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
One notable derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated significant potential against K. pneumoniae.[4][5] The presence of the chloro atom in the acetamide group appears to be crucial for its antimicrobial efficacy. Studies have shown that analogous compounds lacking the chloro substituent exhibit diminished or no activity, suggesting that this halogen is key to the molecule's interaction with its bacterial target.[3] It is hypothesized that the chloro atom stabilizes the molecule within the active site of penicillin-binding proteins, leading to inhibition of cell wall synthesis and subsequent cell lysis.[3][5]
Comparative Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 125 | Ciprofloxacin | Varies |
| 2-chloro-N-(substituted phenyl) acetamide | Staphylococcus aureus | - | Ampicillin | Varies |
| 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinone | E. coli | - | Ciprofloxacin | Varies |
Note: MIC values can vary between studies and bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Building Blocks in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool. The unique physicochemical properties imparted by this small yet highly electronegative atom can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Consequently, a deep understanding of the diverse array of fluorinated building blocks and their comparative performance in synthesis is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of common fluorinated building blocks, grounded in experimental data and mechanistic principles. We will move beyond a simple cataloging of reagents to explore the causality behind their selection and application, empowering you to make more informed decisions in your synthetic endeavors.
The Strategic Advantage of Fluorine in Molecular Design
The introduction of fluorine can dramatically alter a molecule's properties in several key ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can significantly increase a drug's half-life.
-
Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1] This is a critical factor for drugs targeting the central nervous system. However, the effect can be nuanced, and in some cases, fluorine can decrease lipophilicity.[1]
-
Altered Acidity and Basicity: The strong electron- withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which can in turn affect a molecule's solubility and binding interactions.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity.[1]
The choice of how and when to introduce fluorine is a critical strategic decision. Two primary approaches dominate the field: the building block approach , which utilizes pre-fluorinated synthons, and late-stage fluorination , where fluorine is introduced near the end of a synthetic sequence.[4] While late-stage fluorination offers flexibility in structure-activity relationship (SAR) studies, the building block approach is often more reliable and predictable, making it a cornerstone of drug discovery programs.[5][6]
A Comparative Analysis of Key Fluorination Strategies
The vast arsenal of fluorinated building blocks can be broadly categorized by the nature of the fluorine-introducing species: electrophilic, nucleophilic, and radical. The choice of strategy is dictated by the substrate, desired regioselectivity, and functional group compatibility.
Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination reagents are designed to deliver an electrophilic fluorine atom to a nucleophilic carbon center. These reagents have become indispensable for the synthesis of a wide range of organofluorine compounds.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Enolates, enol ethers, electron-rich aromatics, carbanions | Bench-stable, commercially available, broad substrate scope, high selectivity | Can require harsh conditions for less nucleophilic substrates; some are moisture-sensitive |
| Hypervalent Iodine | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope | Can be more expensive than other options |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles | Can require harsher conditions; some derivatives are less stable |
The mechanism of electrophilic fluorination has been a subject of debate, with evidence supporting both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[7][8] Kinetic studies and radical probe experiments often suggest that the SN2 mechanism is more prevalent for many common N-F reagents.[8]
References
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
A Guide to the Structural Validation of 2'-Chloro-4'-fluoroacetanilide using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of 2'-Chloro-4'-fluoroacetanilide, a substituted aromatic compound, utilizing Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will objectively compare experimental data with predicted values and data from structurally related compounds to provide a comprehensive and self-validating argument for the assigned structure.
The Imperative of Spectroscopic Validation
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development, even minor positional differences of substituents on an aromatic ring can lead to vastly different pharmacological activities and metabolic fates. Therefore, robust analytical techniques are essential to confirm the correct isomer has been synthesized. 13C NMR spectroscopy is a powerful tool for this purpose, as it provides a unique fingerprint of the carbon skeleton of a molecule.[1][2][3] Each chemically distinct carbon atom in a molecule gives rise to a specific signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.
Experimental and Predictive Workflow for Structural Elucidation
The validation of the this compound structure follows a logical and self-reinforcing workflow. This involves acquiring experimental 13C NMR data and comparing it against both predicted chemical shifts and the spectra of analogous compounds. This multi-faceted approach provides a high degree of confidence in the structural assignment.
Figure 1: Workflow for the structural validation of this compound using 13C NMR.
Experimental Protocol: Acquiring a 13C NMR Spectrum
A high-quality 13C NMR spectrum is foundational to accurate structural analysis. The following is a detailed protocol for the preparation and acquisition of a 13C NMR spectrum for this compound.
1. Sample Preparation:
-
Analyte: this compound (approximately 50-100 mg for a robust signal).[4]
-
Solvent: Deuterated chloroform (CDCl3) is a common choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm, which can serve as an internal reference.
-
Procedure:
-
Accurately weigh the this compound and dissolve it in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled 13C NMR experiment should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Acquisition Time (aq): Set to at least 1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which is crucial for detecting quaternary carbons (carbons with no attached protons) that often have weaker signals.
-
Comparative Analysis of 13C NMR Data
The core of the structural validation lies in the comparison of the experimental 13C NMR chemical shifts of this compound with predicted values and the experimental data of structurally similar compounds. The numbering scheme used for the carbon atoms is as follows:
Figure 2: Numbering scheme for this compound.
The following table summarizes the experimental 13C NMR data for this compound and its analogs, alongside the predicted chemical shifts for the target compound.
| Carbon Atom | This compound (Experimental, CDCl3) | This compound (Predicted) | Acetanilide (Experimental, CDCl3)[5] | 4'-fluoroacetanilide (Experimental, CDCl3/DMSO-d6)[6] | 2'-chloroacetanilide (Experimental, CDCl3) |
| C=O | ~168 ppm | 168.5 ppm | 168.9 ppm | 168.3 ppm | 168.7 ppm |
| CH3 | ~25 ppm | 24.8 ppm | 24.5 ppm | 24.2 ppm | 25.1 ppm |
| C-1' | ~133 ppm | 133.2 ppm | 138.1 ppm | 134.5 ppm | 135.9 ppm |
| C-2' | ~125 ppm | 125.5 ppm | 120.2 ppm | 121.5 ppm | 122.8 ppm |
| C-3' | ~115 ppm | 115.8 ppm | 128.8 ppm | 115.4 (d) | 129.1 ppm |
| C-4' | ~160 ppm (d) | 159.7 (d) | 124.3 ppm | 159.2 (d) | 124.9 ppm |
| C-5' | ~118 ppm | 117.9 ppm | 128.8 ppm | 115.4 (d) | 129.1 ppm |
| C-6' | ~122 ppm | 122.1 ppm | 120.2 ppm | 121.5 ppm | 127.5 ppm |
(d) indicates a doublet due to coupling with fluorine.
Interpretation and Validation
The experimental 13C NMR spectrum of this compound is in excellent agreement with the predicted values and can be logically rationalized by considering the electronic effects of the substituents.
-
Carbonyl and Methyl Groups: The chemical shifts of the carbonyl carbon (~168 ppm) and the methyl carbon (~25 ppm) are consistent across all the acetanilide derivatives, indicating that the substituents on the aromatic ring have a minimal effect on these remote carbons.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons provide the key evidence for the specific substitution pattern.
-
C-4' (Carbon bearing Fluorine): The most downfield aromatic signal at approximately 160 ppm is characteristic of a carbon atom directly bonded to a highly electronegative fluorine atom.[7][8] This signal also exhibits a large coupling constant (a doublet), which is a hallmark of a direct C-F bond. This observation strongly supports the placement of the fluorine atom at the 4'-position. The data for 4'-fluoroacetanilide shows a similar downfield shift for the carbon attached to fluorine.
-
C-2' (Carbon bearing Chlorine): The chlorine atom is also electronegative and is expected to deshield the carbon to which it is attached. However, the effect is less pronounced than that of fluorine. The signal at ~125 ppm is assigned to C-2'. In 2'-chloroacetanilide, the carbon bearing the chlorine also appears in this region.
-
C-1' (Carbon bearing the Acylamino Group): The acylamino group (-NHCOCH3) is an activating group and is expected to shield the ortho and para carbons. However, the ipso-carbon (C-1') is deshielded. The chemical shift of ~133 ppm is consistent with this.
-
C-3', C-5', and C-6': The remaining aromatic carbons are influenced by the combined electronic effects of the chloro, fluoro, and acylamino groups. The observed chemical shifts are in good agreement with the predicted values, confirming the overall substitution pattern. The upfield shifts of C-3' and C-5' relative to acetanilide are consistent with the electron-donating effect of the acylamino group and the influence of the halogens.
-
Conclusion
The structural validation of this compound is robustly confirmed through the systematic analysis of its 13C NMR spectrum. The close correlation between the experimental data, computationally predicted chemical shifts, and the spectral data of analogous compounds provides a self-validating and compelling body of evidence. The characteristic downfield shift and C-F coupling of the C-4' carbon, along with the consistent shifts of the other carbon atoms, unequivocally establish the 2'-chloro-4'-fluoro substitution pattern on the acetanilide core. This rigorous approach to structural elucidation is indispensable in ensuring the quality and reliability of chemical entities in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. york.ac.uk [york.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis of Herbicides Derived from 2'-Chloro-4'-fluoroacetanilide
A Guide for Researchers in Weed Management and Herbicide Development
Introduction: The Quest for Selective and Potent Herbicidal Agents
The chloroacetanilide class of herbicides has been a cornerstone of weed management strategies for decades, valued for their pre-emergent control of annual grasses and some broadleaf weeds.[1] Their efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for early seedling development.[2][3] Within this class, structural modifications to the N-phenylacetamide core have yielded a diverse array of commercial products, each with a unique spectrum of activity and crop safety profile. This guide focuses on the herbicidal potential of derivatives of 2'-Chloro-4'-fluoroacetanilide, a specific chemical scaffold.
While extensive data exists for established chloroacetanilides like alachlor and metolachlor, the public domain lacks comprehensive comparative studies on derivatives of this compound.[1][3] Therefore, this document serves a dual purpose: first, to elucidate the established mechanism of action for this herbicide class, and second, to provide a rigorous framework of experimental protocols for objectively evaluating the efficacy of a novel this compound-derived herbicide against current industry standards. This guide is designed for researchers and scientists, providing the technical depth necessary to design, execute, and interpret efficacy trials.
The Mechanistic Underpinning: How Chloroacetanilide Herbicides Work
The primary mode of action for chloroacetanilide herbicides is the disruption of cell division and growth in susceptible weeds.[4][5] This is achieved by targeting and inhibiting enzymes involved in the synthesis of very-long-chain fatty acids (VLCFAs).
Monocotyledonous weeds (grasses) primarily absorb these herbicides through the coleoptile (bud sheath) as they emerge from the soil, while dicotyledonous (broadleaf) weeds absorb them through their roots and emerging shoots.[3] The herbicide is then translocated upwards.[6] The inhibition of VLCFA synthesis leads to a cascade of effects, including the cessation of bud and root elongation, ultimately causing the death of the seedling before or shortly after it emerges from the soil.[3] While other processes like protein and lipid synthesis can be affected, the inhibition of VLCFA synthesis is widely considered the primary herbicidal mechanism.[2]
References
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Say the acetanilide herbicide one time! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. southeast.k-state.edu [southeast.k-state.edu]
alternative reagents for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide
An Investigator's Guide to Reagent Selection for the Synthesis of N-(2-chloro-4-fluorophenyl)acetamide
Introduction
The synthesis of N-(2-chloro-4-fluorophenyl)acetamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, is a critical process for many research and development laboratories. The core of this synthesis lies in a fundamental organic transformation: the N-acetylation of 2-chloro-4-fluoroaniline. While seemingly straightforward, the choice of acetylating reagent can have profound implications for reaction efficiency, yield, scalability, safety, and adherence to green chemistry principles.
This guide provides an in-depth comparison of alternative reagents for this synthesis. Moving beyond a simple list of options, we will explore the mechanistic nuances, practical advantages, and potential drawbacks of each approach. We aim to equip researchers, chemists, and process development professionals with the necessary insights to make informed, data-driven decisions for their specific synthetic goals.
The Core Transformation: Nucleophilic Acyl Substitution
The formation of the amide bond in N-(2-chloro-4-fluorophenyl)acetamide from 2-chloro-4-fluoroaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The subsequent steps involve the departure of a leaving group, resulting in the formation of the stable amide product. The efficacy of this reaction is heavily dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group, which vary significantly between different acetylating reagents.
Caption: General workflow for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide.
Comparative Analysis of Acetylating Reagents
The High-Reactivity Pathway: Acetyl Chloride
Acetyl chloride is a highly reactive acylating agent, often favored for its rapid reaction rates and high conversion. The reaction with 2-chloro-4-fluoroaniline is vigorous and exothermic, driven by the excellent leaving group ability of the chloride ion.[]
-
Mechanism & Causality: The strong inductive effect of the chlorine atom makes the carbonyl carbon highly electrophilic. The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the unreacted aniline, rendering it non-nucleophilic. Therefore, the inclusion of a base is mandatory to neutralize the HCl and drive the reaction to completion.[2] Common choices include tertiary amines like triethylamine or inorganic bases such as potassium carbonate.[2][3][4]
-
Performance Enhancement: The use of Phase Transfer Catalysts (PTCs) like tetrabutylammonium bromide (TBAB) has been shown to significantly enhance reaction rates and yields, particularly in biphasic systems. PTCs facilitate the transfer of the anionic nucleophile (or the base) into the organic phase, accelerating the reaction to completion in as little as 15-30 minutes with high yields.[2]
-
Considerations: Acetyl chloride is corrosive, moisture-sensitive, and the reaction requires careful temperature control. The formation of hydrochloride salts as byproducts necessitates aqueous workup steps for their removal.
Caption: Nucleophilic acyl substitution mechanism using acetyl chloride.
The Industry Standard: Acetic Anhydride
Acetic anhydride is arguably the most common reagent for N-acetylation in both laboratory and industrial settings.[5] It is less reactive than acetyl chloride, making the reaction easier to control.
-
Mechanism & Causality: The leaving group is the acetate ion, which is less effective than chloride, hence the lower reactivity. The reaction produces one equivalent of acetic acid as a byproduct. While less acidic than HCl, this can still slow the reaction. Therefore, the reaction is often performed with a base, like sodium acetate, to deprotonate the intermediate and neutralize the acetic acid byproduct.[6] Alternatively, acid catalysts can be employed to activate the anhydride.[5]
-
Regulatory & Cost Implications: A significant drawback is that acetic anhydride is classified as a List II precursor chemical by the U.S. Drug Enforcement Administration due to its use in illicit drug manufacturing.[2] This can make it a more costly and regulated reagent compared to alternatives.
-
Considerations: The reaction may require mild heating to proceed at a reasonable rate. The workup is generally straightforward, often involving precipitation of the product in water followed by filtration.
Caption: Nucleophilic acyl substitution mechanism using acetic anhydride.
The Green Chemistry Approach: Glacial Acetic Acid
Employing glacial acetic acid as both the acetylating agent and the solvent represents a significant advancement in green chemistry. This method avoids the use of corrosive reagents and organic solvents, improving the overall safety and environmental profile of the synthesis.
-
Mechanism & Causality: The direct amidation of a carboxylic acid with an amine is thermodynamically challenging and typically requires high temperatures to drive off water.[7] However, the use of microwave irradiation can dramatically accelerate this process, providing the necessary activation energy efficiently and rapidly.[8] This approach offers excellent atom economy, with water being the only byproduct.
-
Performance: Studies on the acetylation of aniline have demonstrated that this microwave-assisted, catalyst-free method can produce quantitative yields in under an hour.[8] The reaction is simple to perform, requiring only the mixing of the aniline and acetic acid followed by microwave heating.
-
Considerations: This method requires access to a microwave reactor. The reaction conditions, such as power and time, need to be optimized for the specific substrate, 2-chloro-4-fluoroaniline.
Caption: Nucleophilic acyl substitution mechanism using acetic acid.
Quantitative Performance Comparison
The table below summarizes key performance metrics for the discussed reagents, based on data from analogous aniline acetylation reactions.
| Reagent | Catalyst / Base | Solvent | Conditions | Reported Yield | Key Advantages & Disadvantages |
| Acetyl Chloride | K₂CO₃, TBAB | DMF | 15-30 min, RT | High | Pro: Very fast, high yield. Con: Corrosive, moisture-sensitive, requires base & catalyst.[2] |
| Acetic Anhydride | Sodium Acetate | Water / Acetic Acid | 15-30 min, RT | Good to High | Pro: Controlled reaction, easy workup. Con: Regulated precursor, byproduct generation.[6] |
| Glacial Acetic Acid | None (Catalyst-free) | None (Solvent-free) | 40-50 min, Microwave | Quantitative | Pro: Green, high atom economy, no catalyst. Con: Requires microwave reactor.[8] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for aniline acetylation and should be optimized for 2-chloro-4-fluoroaniline.
Protocol 1: Synthesis using Acetic Anhydride[6]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in water. Add concentrated HCl (approx. 0.8 eq) dropwise while stirring until the aniline salt fully dissolves.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.0 eq) in water.
-
Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion. Immediately follow with the addition of the sodium acetate solution.
-
Precipitation: A white precipitate of N-(2-chloro-4-fluorophenyl)acetamide should form. Stir the mixture for 15-20 minutes. Cool the flask in an ice bath to ensure complete precipitation.
-
Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis using Acetyl Chloride with Phase Transfer Catalysis[2]
-
Setup: To a 100 mL round-bottom flask, add 2-chloro-4-fluoroaniline (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add 25 mL of Dimethylformamide (DMF) and stir the mixture to create a suspension.
-
Acetylation: Cool the flask in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise over 10-15 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 20-30 minutes. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Protocol 3: Microwave-Assisted Synthesis using Glacial Acetic Acid[8]
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chloro-4-fluoroaniline (1.0 eq) and glacial acetic acid (5.0 eq).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 300-400 W) for 40-50 minutes. Maintain a temperature below the boiling point of the mixture.
-
Isolation: After cooling the reaction vial to room temperature, carefully pour the mixture dropwise into a beaker containing 50 mL of ice-cold water while stirring vigorously.
-
Purification: Collect the resulting crystalline product by vacuum filtration. Wash the crystals with cold water and dry them. The product can be further purified by recrystallization from 50% ethanol.
Conclusion and Recommendations
The choice of reagent for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide is a strategic decision that balances speed, cost, safety, and environmental impact.
-
For rapid, high-yield synthesis at the lab scale where handling of reactive materials is routine, acetyl chloride with phase transfer catalysis is an excellent option.
-
For reliable, scalable, and well-established procedures , acetic anhydride remains a viable, albeit more regulated, choice.
-
For laboratories prioritizing green chemistry, safety, and operational simplicity , the microwave-assisted reaction with glacial acetic acid presents a compelling, modern alternative that minimizes waste and avoids hazardous reagents.
Ultimately, the optimal method will depend on the specific constraints and priorities of the research or production environment. This guide provides the foundational data and protocols to make that selection with confidence.
References
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
Safety Operating Guide
Proper Disposal of 2'-Chloro-4'-fluoroacetanilide: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 2'-Chloro-4'-fluoroacetanilide, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Risk Mitigation
This compound (CAS No. 399-35-9) is a halogenated acetanilide derivative. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
Hazard Profile:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2] |
NFPA 704 Diamond:
-
Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[1]
-
Flammability (Red): 1 - Materials that must be preheated before ignition can occur.[1]
-
Instability/Reactivity (Yellow): 0 - Material that in itself is normally stable, even under fire conditions.[1]
-
Special (White): None
The primary risks associated with handling this compound are skin and eye irritation, and respiratory irritation upon inhalation of dust.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, ensure the following PPE is worn and engineering controls are in place:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[1]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[1]
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.[1]
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound, which falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste.[3][4] The recommended method of disposal is incineration by a licensed hazardous waste management facility.[1]
Disposal of Small Quantities (Residual amounts, e.g., from weighing paper)
-
Segregation: Do not dispose of this compound in the regular trash or down the drain.[5] It must be treated as hazardous waste.
-
Collection: Place any weighing paper, contaminated gloves, or other solid materials with residual amounts of the chemical into a designated, clearly labeled hazardous waste container for solid chemical waste.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
Disposal of Unused or Expired this compound (Bulk Quantities)
-
Container Selection: Use a dedicated, compatible, and properly sealed container for the collection of bulk this compound waste. The original container, if in good condition, can be used.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate quantity.
-
Segregation: Do not mix this compound with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Halogenated organic waste should be kept separate from non-halogenated waste.[6][7][8]
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]
Management of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads from spills, or glassware, must be considered hazardous waste.[5]
-
Solids: Contaminated solid materials should be placed in the designated solid hazardous waste container.
-
Liquids: If a solvent was used to clean contaminated glassware, the resulting solution must be collected as halogenated organic liquid waste in a separate, appropriately labeled container.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment as outlined in Section 2.
-
Containment: For solid spills, carefully sweep or shovel the material into a designated hazardous waste container, minimizing dust generation.[1]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Framework and Transportation
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, as administered by the EPA. As a halogenated organic compound, it is subject to land disposal restrictions.[3]
When preparing for off-site transportation by a licensed hazardous waste carrier, ensure that the waste is packaged and labeled in accordance with the Department of Transportation (DOT) regulations (49 CFR Parts 171-180).[10] This includes using the proper shipping name, UN number, and hazard class labels on the exterior of the shipping container.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Proactive and informed chemical waste management is not just a regulatory requirement; it is a professional and ethical obligation.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. weather.gov [weather.gov]
A Comprehensive Guide to the Safe Handling of 2'-Chloro-4'-fluoroacetanilide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2'-Chloro-4'-fluoroacetanilide, moving beyond a simple checklist to offer a framework of proactive risk mitigation. The following protocols are designed to be self-validating systems, grounded in established safety principles to ensure both personal safety and experimental success.
Understanding the Hazard Profile of this compound
This compound is a substituted anilide compound, and like many in its class, it presents a specific set of health and safety considerations. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these hazards, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of its dust or aerosols.
Hazard Identification Summary
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following recommendations are based on a risk assessment of its hazards and are aligned with best practices in laboratory safety.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are mandatory whenever handling this compound in any form.[1]
-
Recommended for Powder Handling: When weighing or transferring the solid compound, where the risk of dust generation is highest, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Gloves: The choice of glove material is crucial for preventing skin contact. While no specific breakthrough data for this compound is readily available, guidance for handling halogenated and aromatic organic compounds suggests the following:
-
Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and provide a clear indication of tearing or punctures. For prolonged handling or in situations with a higher risk of splashes, consider double-gloving with nitrile gloves.
-
For Extended Contact: For more extensive procedures, butyl or Viton® gloves offer superior protection against chlorinated and aromatic solvents. However, these may offer less dexterity. Always consult the manufacturer's glove selection guide for the specific chemicals you are working with.[3]
-
Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[4]
-
-
Lab Coat: A standard, long-sleeved laboratory coat should be worn and fully buttoned. For procedures involving larger quantities or a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
-
Engineering Controls First: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
When Respiratory Protection is Needed: In the rare event of inadequate ventilation or a significant spill, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, inspect the container for any damage or leaks.
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.
Weighing and Handling the Solid
This is a critical step where the potential for generating airborne dust is highest.
-
Work within a Fume Hood: Always weigh and transfer the solid compound inside a certified chemical fume hood.
-
Use Appropriate Tools: Use spatulas and other tools carefully to minimize dust generation.
-
Containment: Weigh the powder on a tared weigh paper or in a suitable container.
-
Clean-Up: After weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp paper towel (for small amounts) or a HEPA-filtered vacuum.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation Decision Tree
Caption: Decision tree for segregating this compound waste.
Step-by-Step Disposal Protocol
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[6][7][8]
-
Solid Waste:
-
Place excess this compound and any materials used for cleaning up spills (e.g., contaminated paper towels) into a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Contaminated PPE, such as gloves, should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions of this compound in organic solvents should be collected in a designated "Halogenated Liquid Waste" container.
-
Ensure the waste container is compatible with the solvents used and is kept closed when not in use.
-
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. The recommended final disposal method is incineration by an authorized facility.[1]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. coleparmer.com [coleparmer.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
